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  • Product: ethyl N-(4-methylphenyl)carbamate
  • CAS: 5255-66-3

Core Science & Biosynthesis

Foundational

Structural Elucidation of Ethyl N-(4-Methylphenyl)carbamate: A Comprehensive NMR Analysis Guide

Introduction & Chemical Context Ethyl N-(4-methylphenyl)carbamate (commonly referred to as ethyl p-tolylcarbamate) is a highly versatile chemical intermediate utilized extensively in the development of agrochemicals, tar...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

Ethyl N-(4-methylphenyl)carbamate (commonly referred to as ethyl p-tolylcarbamate) is a highly versatile chemical intermediate utilized extensively in the development of agrochemicals, targeted pharmaceuticals, and advanced polyurethane precursors detailed in the 1[1]. For drug development professionals and synthetic chemists, confirming the precise molecular architecture of this compound is non-negotiable. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this structural validation.

This whitepaper provides an in-depth, authoritative framework for acquiring, interpreting, and validating the 1 H and 13 C NMR spectral data of ethyl N-(4-methylphenyl)carbamate. Rather than merely presenting data, this guide deconstructs the underlying quantum mechanical and electronic causalities that dictate the observed chemical shifts.

Theoretical Framework: Causality in Chemical Shifts

Understanding the NMR spectrum of ethyl N-(4-methylphenyl)carbamate requires analyzing the molecule's competing electronic domains:

  • The Carbamate Linkage (-NH-COO-Et): The carbamate functional group is characterized by a complex push-pull electronic system. The nitrogen lone pair delocalizes into the adjacent carbonyl π -system, conferring partial double-bond character to the C-N bond. This delocalization severely deshields the N-H proton. Furthermore, the intermediate chemical exchange rate of the proton and the quadrupolar relaxation of the 14 N nucleus ( I=1 ) broaden this signal, causing it to appear as a broad singlet at approximately δ 6.71 ppm.

  • The Aromatic AA'BB' Spin System: The para-substitution of the benzene ring creates a plane of symmetry, yet the protons ortho to the carbamate and ortho to the methyl group are not magnetically equivalent. This generates an AA'BB' spin system that manifests as two distinct pseudo-doublets. The strongly electron-donating nature of the carbamate nitrogen (via resonance) shields the ortho-protons (C2, C6), whereas the weaker inductive effect of the methyl group influences the C3, C5 protons.

  • The Aliphatic Domain: The ethyl group attached to the carbamate oxygen displays a textbook first-order A 3​ X 2​ coupling pattern. The highly electronegative oxygen atom inductively deshields the adjacent methylene (-CH 2​ -) protons, shifting them significantly downfield to δ 4.26–4.22 ppm, while the terminal methyl (-CH 3​ ) remains relatively shielded at δ 1.34–1.31 ppm.

Standardized Experimental Protocol: A Self-Validating Workflow

To ensure that the acquired NMR data is both reproducible and quantitatively reliable, the experimental protocol must function as a self-validating system. The following methodology incorporates critical internal checks to prevent spectral artifacts and integration errors.

NMR_Workflow N1 Sample Preparation (CDCl3, TMS internal standard) N2 Probe Tuning & Matching (Optimize for 1H/13C nuclei) N1->N2 N3 Shimming & Locking (Z0-Z5 optimization, Lock to 2H) N2->N3 N4 Pulse Sequence Execution (zg30 for 1H, zgpg30 for 13C) N3->N4 N5 FID Acquisition & Processing (Zero-filling, Apodization, FT) N4->N5 N6 Spectral Analysis (Integration, Multiplet Analysis) N5->N6

Caption: Step-by-step self-validating NMR experimental workflow.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of high-purity ethyl N-(4-methylphenyl)carbamate in 0.6 mL of deuterated chloroform (CDCl 3​ ). Introduce 0.03% v/v Tetramethylsilane (TMS) to serve as an internal chemical shift reference ( δ 0.00 ppm).

  • Probe Tuning and Matching: Insert the sample into a 500 MHz NMR spectrometer. Explicitly tune and match the probe for 1 H (500 MHz) and 13 C (126 MHz) resonance frequencies. Causality: Proper tuning maximizes the Quality factor (Q-factor) of the RF coil, optimizing the Signal-to-Noise Ratio (SNR).

  • Locking and Shimming (Validation Checkpoint): Lock the spectrometer to the deuterium ( 2 H) frequency of the CDCl 3​ solvent. Execute gradient shimming across the Z0-Z5 axes.

    • Self-Validation Standard: Measure the line-width at half-height ( W1/2​ ) of the TMS peak. Proceed only if W1/2​≤1.0 Hz. A broader peak indicates magnetic field inhomogeneity, which will distort multiplet resolution.

  • 1 H NMR Acquisition: Utilize a standard 30° excitation pulse sequence (zg30). Set the relaxation delay ( D1​ ) to 2–5 seconds. Causality: This delay ensures the complete longitudinal relaxation ( T1​ ) of all protons, which is a strict prerequisite for accurate quantitative integration. Acquire 16 scans.

  • 13 C NMR Acquisition: Employ a proton-decoupled 30° pulse sequence (zgpg30) to eliminate 1 H- 13 C J -coupling, collapsing the carbon signals into sharp singlets. Set D1​ to 2–3 seconds and acquire 256–512 scans, depending on the exact sample concentration.

  • Signal Processing: Apply zero-filling to 64k data points to enhance digital resolution. Apply an exponential window function (apodization) with a Line Broadening (LB) factor of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation (FT). Phase and baseline correct the spectra manually to ensure integration fidelity.

Spectral Data Analysis & Quantitative Tables

The following quantitative data reflects standard acquisitions at 500 MHz ( 1 H) and 126 MHz ( 13 C) in CDCl 3​ , cross-referenced against 2[2].

Table 1: 1 H NMR Spectral Data (500 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Structural Assignment
7.30 – 7.28Doublet (d)2H7.2Ar-H (C2, C6; ortho to NH)
7.13 – 7.12Doublet (d)2H8.0Ar-H (C3, C5; meta to NH)
6.71Broad Singlet (br s)1H-N-H (Carbamate amine)
4.26 – 4.22Multiplet (m)**2H~7.1O-CH 2​ (Ethyl methylene)
2.33Singlet (s)3H-Ar-CH 3​ (p-Tolyl methyl)
1.34 – 1.31Triplet (t)3H~7.1O-CH 2​ -CH 3​ (Ethyl methyl)

*Analytical Note: While reported as doublets, these signals represent an AA'BB' spin system and are technically pseudo-doublets. **Analytical Note: Often resolves as a clean quartet (q) under optimal shimming conditions.

Table 2: 13 C NMR Spectral Data (126 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)Carbon TypeStructural Assignment
154.8C q​ C=O (Carbamate carbonyl)
135.4C q​ Ar-C1 (ipso to NH)
132.9C q​ Ar-C4 (ipso to CH 3​ )
129.5CHAr-C3, C5 (meta to NH)
118.9CHAr-C2, C6 (ortho to NH)
61.1CH 2​ O-CH 2​ (Ethyl methylene)
20.8CH 3​ Ar-CH 3​ (p-Tolyl methyl)
14.6CH 3​ O-CH 2​ -CH 3​ (Ethyl methyl)

Mechanistic Insights & 2D NMR Logical Mapping

While 1D NMR provides the foundational framework, absolute structural validation in drug development requires 2D NMR experiments to map heteronuclear connectivity. Relying solely on 1D chemical shifts leaves room for ambiguity, particularly concerning the quaternary carbons (C=O, C1, C4).

By employing Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), a scientist can construct an irrefutable, self-validating map of the molecule.

  • HSQC (1-Bond Correlations): Maps direct 1JCH​ couplings. This experiment will explicitly link the pseudo-doublets at δ 7.30 and 7.13 ppm to their respective carbons at δ 118.9 and 129.5 ppm, confirming the aromatic assignments.

  • HMBC (2- and 3-Bond Correlations): Maps long-range 2JCH​ and 3JCH​ couplings. The assignment of the elusive carbonyl carbon ( δ 154.8) is definitively validated by observing 3J cross-peaks from both the ethyl methylene protons ( δ 4.24) and the aromatic N-H proton ( δ 6.71).

NMR_Correlations H_Ar Aromatic Protons (δ 7.13, 7.30) C_Ar Aromatic Carbons (δ 118.9 - 135.4) H_Ar->C_Ar HSQC (1J) C_O Carbonyl Carbon (δ 154.8) H_Ar->C_O HMBC (3J) H_Me Ar-CH3 Protons (δ 2.33) H_Me->C_Ar HMBC (2J, 3J) C_Me Ar-CH3 Carbon (δ 20.8) H_Me->C_Me HSQC (1J) H_Et Ethyl Protons (δ 1.34, 4.26) H_Et->C_O HMBC (3J)

Caption: Logical mapping of 1D and 2D NMR correlations for ethyl N-(4-methylphenyl)carbamate.

References

1.[2] Title: Palladium-Catalyzed Carbonylation of Amines with Mo(CO)6 as the Carbonyl Source Source: Organometallics - ACS Publications URL:

2.[1] Title: ethyl N-(4-methylphenyl)carbamate | C10H13NO2 | CID 528090 Source: PubChem - National Institutes of Health (NIH) URL:

Sources

Exploratory

Whitepaper: Mechanism of Action of Ethyl N-(4-methylphenyl)carbamate in Biological Systems

Executive Summary Ethyl N-(4-methylphenyl)carbamate, commonly referred to as ethyl p-tolylcarbamate, is a synthetic aryl carbamate. While frequently utilized as a chemical intermediate in polyurethane synthesis and cross...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl N-(4-methylphenyl)carbamate, commonly referred to as ethyl p-tolylcarbamate, is a synthetic aryl carbamate. While frequently utilized as a chemical intermediate in polyurethane synthesis and cross-coupling reactions, its biological significance lies in its capacity to interact with critical enzymatic pathways. As a representative aryl carbamate, its primary mechanism of action in biological systems is the pseudoirreversible inhibition of cholinesterases, specifically Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)[1]. Furthermore, recent pharmacological screenings have evaluated its potential as an antiamoebic agent against Entamoeba histolytica[2].

This technical guide provides an in-depth analysis of the structural rationale behind its biological activity, detailed mechanistic pathways, and the self-validating experimental protocols required to quantify its efficacy.

Chemical Identity & Structural Rationale

The biological activity of ethyl N-(4-methylphenyl)carbamate is dictated by its tripartite molecular architecture:

  • The Carbamate Core (-NH-CO-O-) : Serves as the reactive center. It mimics the ester functional group of acetylcholine (ACh), allowing it to act as a competitive substrate for cholinesterases[3].

  • The p-Tolyl Group (4-methylphenyl) : The addition of a methyl group at the para position of the phenyl ring enhances the molecule's lipophilicity. This structural feature facilitates π−π stacking and hydrophobic interactions within the peripheral anionic site (PAS) and the acyl binding pocket of AChE, significantly influencing binding affinity compared to unsubstituted analogs[4].

  • The Ethyl Ester Moiety : Acts as the leaving group during the enzymatic carbamylation process.

Core Mechanism of Action: Cholinesterase Inhibition

The primary biological targets for aryl carbamates are AChE and BuChE, enzymes responsible for the rapid hydrolysis of the neurotransmitter acetylcholine[5]. Ethyl N-(4-methylphenyl)carbamate functions as a pseudoirreversible inhibitor .

The Carbamylation Pathway

Unlike reversible inhibitors (e.g., donepezil) that merely bind to the active site, or irreversible organophosphates that permanently phosphorylate the enzyme, carbamates undergo a specific chemical reaction with the enzyme[3]:

  • Association : The inhibitor enters the active site gorge of AChE, driven by hydrophobic interactions of the p-tolyl group, forming a reversible Michaelis complex ( E⋅I ).

  • Nucleophilic Attack : The hydroxyl group of the catalytic triad's Serine (Ser203 in human AChE) executes a nucleophilic attack on the carbonyl carbon of the carbamate.

  • Leaving Group Departure : Ethanol is expelled as the leaving group, resulting in a covalently modified, carbamylated enzyme ( EC ).

  • Slow Hydrolysis : The carbamylated enzyme is catalytically inactive. However, unlike phosphorylated AChE, the carbamyl-enzyme bond undergoes spontaneous hydrolysis (decarbamylation) over minutes to hours, regenerating the active enzyme and releasing p-toluidine and CO2​ [6].

ACHE_Pathway E AChE (Ser203) Active Enzyme EI Michaelis Complex [E·I] E->EI k1 (Association) I Ethyl N-(4-methylphenyl) carbamate I->EI EI->E k-1 (Dissociation) EC Carbamylated AChE (Inactive) EI->EC k2 (Carbamylation) - Ethanol Regen Regenerated AChE + p-Toluidine + CO2 EC->Regen k3 (Slow Hydrolysis) + H2O Regen->E Recovery

Kinetic pathway of AChE pseudoirreversible inhibition by aryl carbamates.

Secondary Biological Targets: Antiamoebic Activity

Beyond neurochemical pathways, carbamate derivatives have been investigated for antiparasitic properties. Due to the rising resistance of Entamoeba histolytica to standard nitroimidazoles (e.g., metronidazole), researchers have screened various aryl carbamates for antiamoebic efficacy[7].

In a pivotal 2005 study by Ordaz-Pichardo et al., ethyl N-(4-methylphenyl)carbamate was evaluated in vitro against E. histolytica trophozoites[2]. While it demonstrated moderate growth inhibition, structural variations (such as substituting the methyl group for a chlorine atom to form ethyl 4-chlorophenylcarbamate) yielded near-total inhibition, highlighting the extreme sensitivity of the amoebic target to the electronic and steric properties of the para-substituent[8].

Quantitative Data Summary: In Vitro Antiamoebic Activity
CompoundConcentrationExposure TimeE. histolytica Growth Inhibition (%)Mechanism / Note
Ethyl N-(4-methylphenyl)carbamate 100 µg/mL48 h55.86% Moderate disruption of trophozoite viability[9].
Ethyl 4-chlorophenylcarbamate (C4)100 µg/mL48 h97.88%High efficacy; induces severe structural damage[2].
Metronidazole (Positive Control)5 µg/mL48 h>95.00%Standard clinical baseline[8].

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the exact methodologies required to evaluate the biological activity of ethyl N-(4-methylphenyl)carbamate.

Protocol: Modified Ellman’s Assay for AChE Inhibition Kinetics

The Ellman's assay is the gold standard for quantifying cholinesterase activity. It relies on the hydrolysis of a synthetic substrate, acetylthiocholine (ATCh), to produce thiocholine. Thiocholine subsequently reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to yield a yellow anion (5-thio-2-nitrobenzoate) that absorbs strongly at 412 nm.

Causality & Self-Validation:

  • Pre-incubation: Carbamates are time-dependent inhibitors. Pre-incubating the enzyme with the inhibitor before adding the substrate is mandatory to allow the k2​ carbamylation step to occur.

  • Blank Controls: A non-enzymatic blank (Buffer + ATCh + DTNB) must be run concurrently to subtract the spontaneous, non-enzymatic hydrolysis of ATCh.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve ethyl N-(4-methylphenyl)carbamate in DMSO (final assay DMSO concentration must not exceed 1% to prevent enzyme denaturation).

  • System Setup: In a 96-well microplate, add 140 µL of buffer, 20 µL of AChE (e.g., 0.2 U/mL), and 20 µL of the inhibitor at varying concentrations. Include positive controls (e.g., physostigmine) and negative controls (1% DMSO vehicle).

  • Pre-incubation: Incubate the microplate at 25°C for exactly 10 minutes to establish the carbamylated enzyme complex.

  • Reaction Initiation: Add 10 µL of 10 mM DTNB and 10 µL of 15 mM ATCh to all wells simultaneously using a multichannel pipette.

  • Kinetic Reading: Immediately transfer the plate to a microplate reader. Measure absorbance at 412 nm every 30 seconds for 5 minutes.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the absorbance-time curve. Use non-linear regression (e.g., Hill equation) to determine the IC50​ and Ki​ values.

Ellman_Workflow Step1 1. Prepare Reagents (AChE, ATCh, DTNB, Inhibitor) Step2 2. Pre-incubation (Enzyme + Inhibitor, 10 min) Step1->Step2 Establish baseline & controls Step3 3. Add Substrate & Chromogen (ATCh + DTNB) Step2->Step3 Allow time-dependent carbamylation Step4 4. Kinetic Measurement (Absorbance at 412 nm) Step3->Step4 Thiocholine reacts with DTNB Step5 5. Data Analysis (Calculate IC50 & Ki) Step4->Step5 Non-linear regression modeling

Step-by-step workflow for the modified Ellman's assay to determine AChE inhibition.

Protocol: In Vitro Antiamoebic Susceptibility Testing

To replicate the findings of Ordaz-Pichardo et al.[2], this protocol outlines the viability screening against E. histolytica.

Step-by-Step Workflow:

  • Culture Preparation: Maintain E. histolytica strain HM1:IMSS trophozoites in TYI-S-33 medium supplemented with 10% heat-inactivated bovine serum at 37°C.

  • Inoculation: Harvest trophozoites during the logarithmic growth phase (72 h). Adjust the suspension to 1×104 cells/mL.

  • Treatment Application: Seed 1 mL of the suspension into glass culture tubes. Add ethyl N-(4-methylphenyl)carbamate dissolved in 0.2% DMSO to achieve a final concentration of 100 µg/mL. Prepare a positive control tube with 5 µg/mL metronidazole and a negative control tube with 0.2% DMSO[8].

  • Incubation: Seal the tubes and incubate at 37°C for 48 hours.

  • Viability Quantification: Chill the tubes in an ice-water bath for 10 minutes to detach the trophozoites from the glass. Add Trypan Blue stain (0.4%) to an aliquot. Count the viable (unstained) trophozoites using a hemocytometer under a light microscope.

  • Calculation: Calculate the percentage of growth inhibition relative to the negative control.

References

  • Ordaz-Pichardo, C., Shibayama, M., Villa-Treviño, S., Arriaga, M., & de la Garza, M. (2005). Antiamoebic and Toxicity Studies of a Carbamic Acid Derivative and Its Therapeutic Effect in a Hamster Model of Hepatic Amoebiasis. Antimicrobial Agents and Chemotherapy, 49(3), 1160–1168. Available at:[Link]

  • Darvesh, S., Darvesh, K. V., McDonald, R. S., Mataija, D., Walsh, R., Mothana, S., Lockridge, O., & Martin, E. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry, 51(14), 4200–4212. Available at:[Link]

  • Čolović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 11(3), 315–335. Available at:[Link]

Sources

Foundational

Thermodynamic Solubility Profile and Solvation Mechanics of Ethyl N-(4-methylphenyl)carbamate in Organic Solvents

Executive Summary Ethyl N-(4-methylphenyl)carbamate (also known as ethyl p-tolylcarbamate) is a disubstituted aryl carbamate of significant interest in the development of pharmaceuticals, agrochemicals, and specialized p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl N-(4-methylphenyl)carbamate (also known as ethyl p-tolylcarbamate) is a disubstituted aryl carbamate of significant interest in the development of pharmaceuticals, agrochemicals, and specialized polyurethane precursors. Understanding its thermodynamic solubility profile across various organic solvents is critical for optimizing reaction conditions, designing crystallization processes, and formulating delivery systems.

As a Senior Application Scientist, I approach solubility not merely as a static metric, but as a dynamic interplay between crystal lattice energy and solvent-solute intermolecular forces. This whitepaper provides an in-depth mechanistic analysis of the solubility profile of ethyl N-(4-methylphenyl)carbamate, grounded in Hansen Solubility Parameters (HSP), and establishes a self-validating, field-proven experimental protocol for thermodynamic solubility determination.

Physicochemical Profiling & Solvation Thermodynamics

To predict and rationalize the solubility of ethyl N-(4-methylphenyl)carbamate, we must first deconstruct its molecular architecture. The molecule features three distinct interaction domains:

  • The p-Tolyl Ring: Drives non-polar dispersion forces ( δD​ ) and enables π−π stacking.

  • The Carbamate Core (-NH-COO-): Acts as both a strong hydrogen-bond donor (via the secondary amine) and a hydrogen-bond acceptor (via the carbonyl and ether oxygens), significantly influencing the polar ( δP​ ) and hydrogen-bonding ( δH​ ) parameters[1].

  • The Ethyl Ester Tail: Provides a degree of aliphatic lipophilicity, modulating the overall dielectric requirement of the solvent.

Hansen Solubility Parameters (HSP) and Intermolecular Forces

The dissolution of the crystalline solid requires the solvent to overcome the cohesive energy density of the carbamate dimers formed via intermolecular N-H···O=C hydrogen bonds. According to Hansen's framework, optimal solubility is achieved when the distance ( Ra​ ) between the solvent and solute in the 3D HSP space is minimized[1].

For aryl carbamates, solvents that act as strong hydrogen-bond acceptors (e.g., ketones, esters, and amides) are highly effective. They disrupt the crystalline lattice by forming competitive hydrogen bonds with the carbamate -NH group, without necessarily requiring strong H-bond donor capabilities themselves[2].

Temperature Dependence and Thermodynamic Modeling

The temperature-dependent solubility of solid organic compounds in pure solvents is typically non-linear. The modified Apelblat equation and the van't Hoff equation are standard models used to correlate this behavior[3]. The linear form of the van't Hoff equation allows us to extract the apparent enthalpy ( ΔHdiss​ ) and entropy ( ΔSdiss​ ) of dissolution, revealing whether the solvation process is enthalpy-driven (requiring heat to break strong crystal lattices) or entropy-driven (driven by the disorder of the solvated state)[4].

G Input Input: Solute Structure & Target Temperature HSP Calculate HSP (Dispersion, Polar, H-Bond) Input->HSP Screen Solvent Screening (Minimize Ra Distance) HSP->Screen Exp Experimental Validation (Shake-Flask Method) Screen->Exp Model Thermodynamic Modeling (Apelblat / van't Hoff) Exp->Model

Caption: Logical workflow for predicting and modeling the thermodynamic solubility of organic molecules.

Representative Solubility Profile in Organic Solvents

Based on the thermodynamic behavior of homologous aryl carbamates and solid-liquid equilibrium data[3][5], the solubility of ethyl N-(4-methylphenyl)carbamate varies drastically across solvent classes.

Causality of Solvent Performance:

  • Polar Aprotic Solvents (e.g., DMF, Ethyl Acetate): Exhibit the highest solubilization capacity. The highly polarized carbonyl or sulfoxide groups act as potent H-bond acceptors for the carbamate's -NH donor, efficiently breaking the solute-solute dimer interactions[3][5].

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Show moderate to high solubility. While they can both donate and accept hydrogen bonds, their self-association (solvent-solvent H-bonding) introduces an energetic penalty that slightly reduces their efficiency compared to aprotic solvents[5].

  • Non-Polar Solvents (e.g., Toluene, Hexane): Exhibit the lowest solubility. Toluene provides weak π−π stabilization for the p-tolyl ring, yielding moderate solubility, whereas aliphatic hydrocarbons like hexane rely purely on weak dispersion forces, failing to disrupt the polar carbamate core[5].

Table 1: Comparative Solubility Profile at 298.15 K

(Note: Values are representative benchmarks derived from the thermodynamic modeling of structurally analogous aryl carbamates to illustrate class-specific solvent affinity).

Solvent ClassSpecific SolventPolarity Index (P')H-Bonding CapabilityEstimated Solubility (mg/mL)Solvation Mechanism
Polar Aprotic N,N-Dimethylformamide (DMF)6.4Strong Acceptor> 150Strong solute-solvent H-bonding; disrupts crystal lattice.
Polar Aprotic Ethyl Acetate4.4Moderate Acceptor80 - 120Carbonyl oxygen accepts -NH proton.
Polar Protic Ethanol5.2Donor & Acceptor40 - 70Amphoteric solvation; partial solvent self-association penalty.
Non-Polar Aromatic Toluene2.4Very Weak ( π )10 - 25 π−π stacking with the p-tolyl ring; minimal core disruption.
Non-Polar Aliphatic n-Hexane0.1None< 1Purely dispersion forces; insufficient to break lattice energy.
Aqueous Water10.2Donor & Acceptor< 0.1High hydrophobic penalty from the p-tolyl and ethyl groups.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

The miniaturized shake-flask method remains the gold standard for determining accurate thermodynamic equilibrium solubility[4]. Rapid kinetic methods (like solvent evaporation) often lead to non-equilibrium supersaturation, skewing data[4].

As an expert in physical chemistry, I mandate a self-validating system : measuring the liquid phase is only half the experiment. You must simultaneously analyze the residual solid phase to ensure that the solvent has not induced a polymorphic transformation or formed a solvate, which would fundamentally alter the crystal lattice energy and invalidate the thermodynamic baseline[6].

Step-by-Step Protocol

Step 1: Isothermal Saturation

  • Add an excess amount of ethyl N-(4-methylphenyl)carbamate (approx. 200 mg) to 2.0 mL of the target organic solvent in a tightly sealed, borosilicate glass vial.

  • Place the vial in a jacketed thermostatic shaker. Causality: Precise temperature control ( ±0.1 °C) is mandatory. Minor temperature fluctuations can cause localized supersaturation and subsequent precipitation of metastable polymorphs[6].

  • Agitate at 300 RPM for 48 hours at the target temperature (e.g., 298.15 K) to ensure complete thermodynamic equilibrium between the solid and liquid phases.

Step 2: Phase Separation 4. Turn off agitation and allow the suspension to settle isothermally for 4 hours. 5. Centrifuge the mixture at 10,000 RPM for 15 minutes using a temperature-controlled centrifuge set to the exact experimental temperature. Causality: Filtering can introduce errors due to solute adsorption onto the filter membrane or temperature drops during the transfer process.

Step 3: Supernatant Quantification (Liquid Phase) 6. Extract a precise aliquot of the clear supernatant and dilute it immediately in a highly soluble solvent (e.g., Acetonitrile) to prevent precipitation upon cooling. 7. Quantify the concentration using HPLC-UV (detection typically around 230-250 nm for the aromatic ring).

Step 4: Residual Solid Validation (Solid Phase) - Critical Step 8. Recover the excess solid from the bottom of the centrifuge tube. 9. Dry the solid gently under a stream of nitrogen. 10. Analyze the solid using X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). Causality: If the XRPD diffractogram differs from the starting bulk material, a solvent-mediated phase transition has occurred. The measured solubility now corresponds to the new polymorph or solvate, not the original Form I crystal.

Caption: Self-validating shake-flask protocol ensuring phase integrity during solubility determination.

Conclusion

The solubility profile of ethyl N-(4-methylphenyl)carbamate is dictated by the ability of the solvent to disrupt the strong intermolecular hydrogen bonds of the carbamate core while accommodating the lipophilic p-tolyl and ethyl groups. Polar aprotic solvents offer the highest thermodynamic solubility by acting as dedicated hydrogen-bond acceptors. When determining these values experimentally, researchers must employ rigorous, temperature-controlled shake-flask methodologies coupled with solid-state validation to ensure data integrity and prevent artifacts caused by solvent-mediated polymorphic transitions.

References

  • Abbott, S. "HSP Basics | Practical Solubility Science." Prof Steven Abbott.
  • "Physics-Based Solubility Prediction for Organic Molecules." PMC - NIH.
  • "Solubility Measurement and Thermodynamic Model Correlation of Baclofen in 12 Pure Organic Solvents." Journal of Chemical & Engineering Data - ACS Publications.
  • "Solubility Profile and Intermolecular Force Analysis of Bicalutamide Form I in Mono Solvents at Several Temperatures." Journal of Chemical & Engineering Data - ACS Publications.
  • "Solubility and Dissolution for Drug." University of Basrah.
  • "Solvent-Free Glycidyl Carbamate Oligomerization and Solvent Affinity of Oligomers." Macromolecules - ACS Publications.

Sources

Exploratory

crystal structure and X-ray diffraction data for ethyl N-(4-methylphenyl)carbamate

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of Ethyl N-(4-methylphenyl)carbamate This guide provides a comprehensive overview of the synthesis, crystallization, and solid-state characteriza...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of Ethyl N-(4-methylphenyl)carbamate

This guide provides a comprehensive overview of the synthesis, crystallization, and solid-state characterization of ethyl N-(4-methylphenyl)carbamate, a compound of interest in pharmaceutical and materials science. We will delve into the experimental protocols for its preparation and subsequent analysis by single-crystal X-ray diffraction, offering insights into the molecular geometry and intermolecular interactions that govern its crystalline architecture.

Introduction: The Significance of Carbamates

Carbamates, as a functional group, are integral to a wide array of chemical entities, from natural products and pharmaceuticals to polymers and agrochemicals. Their ability to act as hydrogen bond donors and acceptors, coupled with their conformational flexibility, makes them crucial motifs in molecular recognition and the design of bioactive molecules. Ethyl N-(4-methylphenyl)carbamate (also known as ethyl p-tolylcarbamate) serves as a model system for understanding the structural nuances of N-aryl carbamates. Its deceptively simple structure presents a rich interplay of steric and electronic effects that dictate its solid-state packing and, by extension, its physicochemical properties such as solubility and melting point.[1]

This document will provide a detailed exposition of the synthesis of high-purity ethyl N-(4-methylphenyl)carbamate suitable for single-crystal growth, followed by a meticulous breakdown of the single-crystal X-ray diffraction workflow. The causality behind each experimental choice will be elucidated, providing a robust framework for researchers and drug development professionals.

Synthesis and Crystallization: From Reagents to Single Crystals

The synthesis of ethyl N-(4-methylphenyl)carbamate can be approached through several established routes. For the purpose of obtaining high-quality single crystals, a method that ensures high purity and minimizes side products is paramount. We will focus on a common and reliable method: the reaction of p-toluidine with ethyl chloroformate.[2][3]

Synthetic Protocol

Reaction:

p-Toluidine + Ethyl Chloroformate → Ethyl N-(4-methylphenyl)carbamate + HCl

Experimental Procedure:

  • Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet is charged with p-toluidine (1.0 equivalent) and a suitable aprotic solvent such as dichloromethane or diethyl ether. The flask is cooled in an ice bath to 0-5 °C.

  • Reagent Addition: Ethyl chloroformate (1.1 equivalents) is added dropwise to the stirred solution over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C. A base, such as triethylamine or pyridine (1.2 equivalents), is typically included in the reaction mixture to scavenge the hydrochloric acid byproduct, which would otherwise form a salt with the starting amine.

  • Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexane. The disappearance of the p-toluidine spot indicates the completion of the reaction.

  • Work-up: Upon completion, the reaction mixture is washed sequentially with dilute hydrochloric acid (to remove excess base and any remaining p-toluidine), saturated sodium bicarbonate solution (to remove any remaining acidic impurities), and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. The fractions containing the pure product are combined and the solvent evaporated to yield a white solid.

An alternative high-yield synthesis involves the reaction of 4-methylphenylisocyanate with a Reformatsky reagent (ethyl zinc bromide acetate) in tetrahydrofuran.[4] This method can also produce a high-purity product suitable for crystallization.[4]

Crystallization

The growth of single crystals suitable for X-ray diffraction is a critical step that often requires empirical optimization. For ethyl N-(4-methylphenyl)carbamate, slow evaporation from a suitable solvent system is an effective technique.

Protocol for Single Crystal Growth:

  • Solvent Selection: A solvent screen is performed to identify a solvent or solvent system in which the compound has moderate solubility. A binary solvent system, such as ethanol/water or ethyl acetate/hexane, is often effective.

  • Sample Preparation: A saturated solution of the purified compound is prepared in the chosen solvent system at a slightly elevated temperature to ensure complete dissolution.

  • Slow Evaporation: The solution is filtered to remove any particulate matter and left in a loosely covered vial in a vibration-free environment. The slow evaporation of the more volatile solvent gradually increases the supersaturation, promoting the formation of well-ordered single crystals over several days.

Single-Crystal X-ray Diffraction: Elucidating the Molecular and Supramolecular Structure

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The following sections detail the workflow for the structure determination of ethyl N-(4-methylphenyl)carbamate.

Experimental Workflow

The following diagram outlines the key stages in a single-crystal X-ray diffraction experiment.

X_ray_Workflow Figure 1: Single-Crystal X-ray Diffraction Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase cluster_output Output crystal_selection Crystal Selection & Mounting data_collection Data Collection on Diffractometer crystal_selection->data_collection data_reduction Data Reduction & Integration data_collection->data_reduction structure_solution Structure Solution (e.g., Direct Methods) data_reduction->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Structure Validation & Analysis structure_refinement->validation cif_file Crystallographic Information File (CIF) validation->cif_file report Final Report & Visualization validation->report

Caption: Figure 1: A flowchart illustrating the major steps involved in determining a crystal structure, from crystal selection to final data analysis and reporting.

Data Collection and Structure Refinement

A suitable single crystal of ethyl N-(4-methylphenyl)carbamate is mounted on a goniometer head. Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations and improve the quality of the diffraction data. A modern diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a sensitive detector (e.g., a CCD or CMOS detector) is used.

The collected diffraction data are integrated and corrected for various experimental effects (e.g., Lorentz and polarization factors) to yield a set of structure factors. The structure is then solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Crystallographic Data

The crystallographic data for ethyl N-(4-methylphenyl)carbamate has been deposited in the Cambridge Structural Database (CSD) under the deposition number CCDC 2383610.[5] A summary of the key crystallographic parameters is presented in Table 1.

Table 1: Crystal Data and Structure Refinement for Ethyl N-(4-methylphenyl)carbamate

ParameterValue (Example)
CCDC Deposition Number2383610
Empirical formulaC₁₀H₁₃NO₂
Formula weight179.22 g/mol
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = X.XXXX(X) Å, α = 90°
b = Y.YYYY(Y) Å, β = YY.YYY(Y)°
c = Z.ZZZZ(Z) Å, γ = 90°
VolumeVVVV.V(V) ų
Z4
Density (calculated)D.DDD Mg/m³
Absorption coefficientμ.μμμ mm⁻¹
F(000)FFF
Crystal sizeX.XX x Y.YY x Z.ZZ mm³
Theta range for data collectionθ.θθ to θθ.θθθ°
Index ranges-h ≤ h ≤ h, -k ≤ k ≤ k, -l ≤ l ≤ l
Reflections collectedNNNNN
Independent reflectionsnnnnn [R(int) = 0.xxxx]
Completeness to theta99.9 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / paramsnnnnn / 0 / ppp
Goodness-of-fit on F²S.SSS
Final R indices [I>2σ(I)]R₁ = 0.xxxx, wR₂ = 0.yyyy
R indices (all data)R₁ = 0.xxxx, wR₂ = 0.yyyy
Largest diff. peak and holep.ppp and -h.hhh e.Å⁻³

(Note: The values for unit cell dimensions, volume, density, and refinement statistics are placeholders and would be populated from the specific CCDC entry.)

Molecular and Supramolecular Structure Analysis

Molecular Geometry

The crystal structure reveals the conformation of the ethyl N-(4-methylphenyl)carbamate molecule in the solid state. The carbamate group is expected to be planar due to the delocalization of the nitrogen lone pair into the carbonyl group. The relative orientation of the p-tolyl ring and the carbamate plane is of particular interest, as it is determined by a balance of steric hindrance and electronic effects.

Sources

Protocols & Analytical Methods

Application

Application Notes and Protocols: The Role of Ethyl N-(4-methylphenyl)carbamate Derivatives in Drug Discovery

Introduction: The Carbamate Moiety as a Privileged Scaffold in Medicinal Chemistry The carbamate functional group, characterized by a carbonyl linking an oxygen and a nitrogen atom, is a cornerstone of modern medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Carbamate Moiety as a Privileged Scaffold in Medicinal Chemistry

The carbamate functional group, characterized by a carbonyl linking an oxygen and a nitrogen atom, is a cornerstone of modern medicinal chemistry.[1] Its unique physicochemical properties—stability, ability to form hydrogen bonds, and resemblance to the peptide bond—make it a versatile scaffold in drug design.[1] Carbamate derivatives are integral to a wide array of approved therapeutic agents, serving as key pharmacophoric elements or as prodrugs to enhance bioavailability and metabolic stability.[1][2] Their applications span diverse medical fields, including oncology, neurodegenerative diseases, and infectious diseases.[2][3][4]

Within this broad class of compounds, derivatives of ethyl N-(4-methylphenyl)carbamate have emerged as a particularly promising family of molecules. This scaffold provides a robust and synthetically accessible starting point for developing novel therapeutic agents. The strategic placement of the methyl group on the phenyl ring offers a site for further functionalization, allowing for the fine-tuning of steric and electronic properties to optimize biological activity and selectivity. These application notes will provide an in-depth guide to the synthesis, biological evaluation, and therapeutic potential of ethyl N-(4-methylphenyl)carbamate derivatives for researchers and drug development professionals.

PART 1: Synthesis of Ethyl N-(4-methylphenyl)carbamate Derivatives

The synthesis of these derivatives is typically straightforward, allowing for the rapid generation of compound libraries for screening purposes. The most common and reliable method involves the reaction of a substituted aniline with an alkyl chloroformate in the presence of a base.

General Synthetic Workflow

The following diagram illustrates a common and efficient two-step approach starting from p-toluidine. This method is favored for its high yields and the commercial availability of starting materials.[5]

G cluster_0 Synthesis of Ethyl N-(4-methylphenyl)carbamate A p-Toluidine (4-methylaniline) C Reaction Vessel (Anhydrous DCM, Base e.g., Pyridine or TEA) A->C B Ethyl Chloroformate B->C D Work-up & Purification (Washing, Drying, Column Chromatography) C->D Reaction Mixture E Product: Ethyl N-(4-methylphenyl)carbamate D->E Purified Product

Caption: General workflow for synthesizing the core scaffold.

Detailed Protocol: Synthesis of Ethyl N-(4-methylphenyl)carbamate

This protocol details the synthesis of the parent compound from p-toluidine and ethyl chloroformate. This foundational reaction can be adapted to create a diverse library of derivatives by using substituted anilines or different chloroformates.

Materials:

  • p-Toluidine (1.0 eq)

  • Ethyl chloroformate (1.1 eq)[5]

  • Pyridine or Triethylamine (TEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent: Hexane/Ethyl Acetate mixture

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add p-toluidine (1.0 eq) and dissolve it in anhydrous DCM.

    • Scientist's Note: Anhydrous conditions are crucial as ethyl chloroformate is moisture-sensitive and will hydrolyze, reducing yield.[6]

  • Cooling: Cool the solution to 0 °C using an ice bath. This is to control the exothermicity of the reaction and prevent the formation of side products.

  • Base Addition: Add the base (pyridine or TEA, 1.2 eq) to the cooled solution while stirring. The base acts as a scavenger for the HCl byproduct generated during the reaction.[6]

  • Reagent Addition: Add ethyl chloroformate (1.1 eq) dropwise to the reaction mixture over 15-20 minutes using a dropping funnel. Maintain the temperature at 0 °C during the addition.

    • Scientist's Note: Slow, dropwise addition is critical to prevent a rapid temperature increase and to ensure a homogenous reaction.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material (p-toluidine) is consumed.

  • Quenching and Extraction: Once the reaction is complete, dilute the mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with:

    • 1 M HCl (to remove excess base)

    • Saturated NaHCO₃ solution (to neutralize any remaining acid)

    • Brine (to remove residual water)

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure ethyl N-(4-methylphenyl)carbamate as a white solid.[7]

PART 2: Applications in Drug Discovery

Derivatives of this scaffold have demonstrated significant potential across multiple therapeutic areas, most notably in the development of novel antifungal and antimicrobial agents.

Antifungal and Antibiofilm Activity

Several studies have highlighted the potent antifungal properties of N-aryl carbamate derivatives. These compounds are particularly attractive as they can be developed through green chemistry protocols, making them environmentally sustainable.[7]

A key finding is that substitutions on the aryl ring significantly influence antifungal potency. For instance, the presence of electron-withdrawing groups, such as chlorine or bromine atoms, on the phenyl ring often enhances activity against a broad spectrum of phytopathogenic fungi.[8]

Furthermore, derivatives based on the related N-(2-phenethyl) carbamate scaffold have been shown to be potent inhibitors of bacterial biofilm formation, particularly against resilient pathogens like Methicillin-resistant Staphylococcus aureus (MRSA).[9] This suggests that the carbamate core can be tailored to disrupt microbial communities, a critical challenge in modern medicine.[9]

Table 1: Antifungal Activity of Representative N-Aryl Carbamate Derivatives

Compound IDR1 (Aryl Substitution)Test FungusInhibition Rate (%) @ 50 µg/mLReference
3b2 3,5-dichloroBotrytis cinerea> 70%[8]
3b3 4-bromoGibberella zeae> 70%[8]
3b12 4-bromo-3-chloroAlternaria solani> 70%[8]
3b12 4-bromo-3-chloroFusarium oxysporum> 70%[8]

This table synthesizes data from referenced literature to illustrate structure-activity relationships.[8]

Antimicrobial and Anticancer Potential

The versatility of the carbamate scaffold extends to antibacterial and anticancer applications. Metal complexes of carbamate derivatives have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, including clinically relevant strains like Staphylococcus aureus and Klebsiella pneumoniae.[10][11] For example, a cobalt (II) complex of a related carbamate demonstrated significant inhibition zones against these pathogens.[11]

In oncology, carbamate derivatives of compounds like 4-demethylpenclomedine have been developed as potent antitumor agents, showing superior efficacy against intracranial human glioblastoma xenografts compared to the parent compound.[12] This highlights the role of the carbamate moiety in improving drug delivery across the blood-brain barrier and enhancing therapeutic efficacy in challenging cancers.[12] Steroidal carbamates have also shown inhibitory effects on the growth of colon cancer cell lines.[13]

PART 3: Protocols for Biological Evaluation

To assess the therapeutic potential of newly synthesized derivatives, robust and reproducible biological assays are essential. The following protocol for determining the Minimum Inhibitory Concentration (MIC) is a gold-standard method for evaluating antifungal activity.

Protocol: Antifungal Susceptibility Testing via Broth Microdilution

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and is designed to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Materials:

  • Synthesized carbamate derivatives

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Multichannel pipette

  • Incubator

Experimental Workflow:

G cluster_workflow Antifungal MIC Assay Workflow prep_compound 1. Prepare Compound Stock (e.g., 10 mg/mL in DMSO) serial_dilution 3. Serial Dilution (Create concentration gradient in 96-well plate) prep_compound->serial_dilution prep_inoculum 2. Prepare Fungal Inoculum (Adjust to 0.5-2.5 x 10^3 CFU/mL) add_inoculum 4. Inoculate Wells (Add fungal suspension to each well) prep_inoculum->add_inoculum serial_dilution->add_inoculum incubation 6. Incubate Plate (35°C for 24-48 hours) add_inoculum->incubation controls 5. Prepare Controls (Growth Control, Sterility Control) controls->incubation read_results 7. Determine MIC (Lowest concentration with no visible growth) incubation->read_results

Caption: Step-by-step workflow for the broth microdilution assay.

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in DMSO. A typical starting concentration is 10 mg/mL.

  • Inoculum Preparation: Grow the fungal strain on an appropriate agar plate. Suspend a few colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to achieve a final concentration of approximately 0.5 to 2.5 x 10³ colony-forming units (CFU)/mL.

    • Scientist's Note: The final inoculum concentration is critical for assay reproducibility. An incorrect density can lead to falsely high or low MIC values.

  • Plate Setup:

    • Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate.

    • Add an additional 100 µL of the stock compound solution to the first column of wells, and perform a 2-fold serial dilution across the plate by transferring 100 µL from one well to the next.

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well containing the diluted compound.

  • Controls: Include the following controls on each plate:

    • Growth Control: Wells containing medium and inoculum only (no compound).

    • Sterility Control: Wells containing medium only (no inoculum).

  • Incubation: Seal the plate and incubate at 35°C for 24 to 48 hours, depending on the growth rate of the fungal strain.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by using a plate reader to measure optical density at 600 nm.

PART 4: Mechanism of Action and Structure-Activity Relationships

While the exact mechanisms are still under investigation for many derivatives, the broad activity of carbamates suggests multiple potential biological targets. In anticonvulsants, carbamates are known to inhibit N-methyl-D-aspartate (NMDA) receptors and enhance gamma-aminobutyric acid (GABA) activity.[2] In the context of antimicrobial action, they may disrupt cell membrane integrity or inhibit essential enzymes.

The structure-activity relationship (SAR) is a key area of investigation. Studies on N-aryl carbamates have demonstrated that the nature and position of substituents on the phenyl ring are critical determinants of antifungal potency.[8]

G cluster_sar Structure-Activity Relationship (SAR) Insights scaffold Ethyl N-(4-methylphenyl)carbamate Scaffold Phenyl Ring Carbamate Linker Ethyl Group substituents Substituents on Phenyl Ring (R-group) scaffold:f1->substituents activity Biological Activity properties Electronic Properties (e.g., electron-withdrawing) Steric Hindrance substituents->properties properties->activity Modulates

Caption: SAR model for ethyl N-arylcarbamate derivatives.

Key SAR Insights:

  • Aryl Substituents: Halogen atoms (Cl, Br) on the phenyl ring, particularly in di-substituted patterns, generally increase antifungal activity.[8]

  • Carbamate Linker: The carbamate group itself is crucial for activity, likely acting as a hydrogen bond donor/acceptor to interact with biological targets.[1]

  • Alkyl Group: While less explored for this specific scaffold, varying the ethyl group to other alkyl or aryl groups can modulate lipophilicity and pharmacokinetic properties.

Conclusion and Future Directions

Ethyl N-(4-methylphenyl)carbamate derivatives represent a versatile and highly tractable scaffold for modern drug discovery. Their synthetic accessibility, coupled with demonstrated efficacy in antifungal, antibacterial, and anticancer models, makes them a compelling starting point for developing next-generation therapeutics.

Future research should focus on elucidating precise mechanisms of action, optimizing lead compounds through further SAR studies to enhance potency and reduce off-target effects, and evaluating their in vivo efficacy and safety profiles in relevant disease models. The continued exploration of this chemical space holds significant promise for addressing unmet needs in human and agricultural health.

References

  • CN102372652A - Method for preparing N-substituted ethyl carbamate.
  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Deriv
  • Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. JOCPR.
  • Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Deriv
  • ethyl N-(4-methylphenyl)carbamate | C10H13NO2 | CID 528090. PubChem - NIH.
  • Antimicrobial Activity of Ethyl (2-(Methylcarbamoyl)phenyl)carbamate and Its Mixed Ligand Ni(II) and Co(II) Complexes. MDPI.
  • Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. MDPI.
  • ethyl N-(4-methylphenyl)
  • Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents.
  • (PDF) Antimicrobial Activity of Ethyl (2-(Methylcarbamoyl)phenyl)carbamate and Its Mixed Ligand Ni(II) and Co(II) Complexes.
  • Synthesis and bacterial biofilm inhibition studies of ethyl N-(2-phenethyl)
  • Carbonate and carbamate derivatives of 4-demethylpenclomedine as novel anticancer agents. PMC.
  • N-Ethylcarbamoyl Chloride: A Technical Guide to its Mechanism of Action and Synthetic Applic
  • Synthesis of Four Steroidal Carbamates with Antitumor Activity against Mouse Colon Carcinoma CT26WT Cells: In Vitro and In Silico Evidence. PMC.
  • N-Ethylcarbamoyl Chloride in Medicinal Chemistry: A Technical Guide. Benchchem.

Sources

Technical Notes & Optimization

Troubleshooting

improving HPLC peak resolution for ethyl N-(4-methylphenyl)carbamate analysis

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) method development. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) method development. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals systematically troubleshoot and optimize the peak resolution of ethyl N-(4-methylphenyl)carbamate (also known as ethyl p-tolylcarbamate).

This compound presents unique chromatographic challenges due to its hydrophobic p-tolyl ring and its polar, hydrogen-bonding carbamate linkage. Below, you will find a diagnostic workflow, targeted FAQs explaining the mechanistic causality of common issues, self-validating experimental protocols, and quantitative data summaries.

Diagnostic Workflow for Carbamate Resolution

G Start HPLC Peak Resolution Issue Ethyl N-(4-methylphenyl)carbamate Issue1 Peak Tailing (Tf > 1.5) Start->Issue1 Issue2 Co-elution / Poor Selectivity Start->Issue2 Issue3 Broad Peaks / Low Efficiency Start->Issue3 Action1 Check Secondary Interactions (Silanol Activity & pH) Issue1->Action1 Action2 Optimize Mobile Phase (% Organic, Modifier Type) Issue2->Action2 Action3 Check Column Overload or Extra-Column Volume Issue3->Action3 Solution1 Use End-capped or Polar-Embedded Column Action1->Solution1 Solution2 Adjust Gradient Slope or Change to MeOH/THF Action2->Solution2 Solution3 Reduce Injection Volume or Increase Temperature Action3->Solution3

Diagnostic workflow for troubleshooting HPLC peak resolution issues in carbamate analysis.

Frequently Asked Questions (FAQs)

Q1: Why is ethyl N-(4-methylphenyl)carbamate co-eluting with structurally similar impurities (e.g., p-toluidine)? A1: Co-elution occurs when the stationary phase lacks the specific chemical selectivity ( α ) required to differentiate between closely related molecules. Ethyl N-(4-methylphenyl)carbamate relies heavily on hydrophobic interactions in standard reversed-phase (RP) HPLC. However, if impurities share a similar hydrophobic footprint, a standard C18 column will fail to resolve them. Causality & Solution: To improve peak spacing, you must exploit the π−π interactions of the aromatic p-tolyl ring or the hydrogen-bonding capacity of the carbamate group. Switching the organic modifier from acetonitrile (aprotic) to methanol (protic) alters the hydrogen-bonding dynamics, often drastically improving selectivity[1]. Alternatively, changing the stationary phase to a Phenyl-Hexyl or Biphenyl column introduces π−π electron interactions that specifically retard aromatic compounds differently than aliphatic ones[1].

Q2: I am observing severe peak tailing (Asymmetry factor > 1.5). What is the mechanistic cause, and how do I eliminate it? A2: Peak tailing for carbamates is almost always driven by unwanted secondary interactions[2]. While the primary retention mechanism is hydrophobic partitioning, the -NH group on the carbamate can act as a hydrogen bond donor, interacting with residual, unreacted silanol groups (Si-OH) on the silica support[3]. Older "Type A" silica columns contain highly acidic silanols that deprotonate into anionic silanoxides (Si-O⁻) at mid-to-high pH, creating strong ion-exchange sites that trap the analyte and cause the peak to "tail"[4]. Causality & Solution: You must neutralize or shield these active sites. First, lower the mobile phase pH to ~3.0 using a volatile buffer like ammonium formate to keep residual silanols fully protonated (neutral)[4]. Second, utilize a modern "Type B" high-purity silica column that is fully end-capped (where residual silanols are chemically blocked with trimethylsilyl groups) or a polar-embedded column (e.g., amide or carbamate-embedded phases), which internally shields basic/polar analytes from the silica surface[5][6].

Q3: How does column temperature affect the resolution of this specific carbamate? A3: Temperature is a powerful, yet underutilized, thermodynamic variable in HPLC[7]. Increasing the column temperature (e.g., from 25 °C to 45 °C) decreases mobile phase viscosity, which increases the diffusion coefficient of ethyl N-(4-methylphenyl)carbamate. Causality & Solution: Faster mass transfer between the mobile and stationary phases reduces longitudinal band broadening, resulting in sharper, more efficient peaks (higher theoretical plates, N ). However, because retention factor ( k ) decreases at higher temperatures, you may need to concurrently lower the organic modifier percentage to maintain adequate retention and baseline resolution[8].

Step-by-Step Experimental Methodologies

To ensure scientific integrity, every method must be a self-validating system. Implement the following protocols to systematically isolate and resolve your chromatographic issues.

Protocol 1: Mobile Phase Optimization & Gradient Scouting

This protocol determines the optimal elution strength and validates the system's void volume to ensure accurate retention calculations.

  • System Preparation & Void Volume Validation:

    • Prepare a mobile phase of Water (A) and Acetonitrile (B).

    • Inject an unretained marker (e.g., uracil or thiourea) to determine the column void time ( t0​ ).

    • Self-Validation: Calculate the void volume ( V0​=t0​×flow rate ). It should roughly equal 65% of the empty column volume. If t0​ shifts between runs, you have a pump proportioning or leak issue[9].

  • Execute a Scouting Gradient:

    • Run a broad linear gradient from 5% B to 95% B over 20 minutes at a flow rate of 1.0 mL/min[10].

    • Record the retention time ( tR​ ) of ethyl N-(4-methylphenyl)carbamate and any critical impurity pairs.

  • Calculate the Retention Factor ( k ):

    • Use the formula: k=(tR​−t0​)/t0​ .

    • Target: The ideal k value for isocratic transfer should be between 2 and 10[1].

  • Selectivity Tuning (The Rule of Three):

    • If co-elution occurs, change the organic modifier from Acetonitrile to Methanol. According to the "Rule of Three," a 10% decrease in the organic modifier will increase retention approximately threefold[8]. Adjust the isocratic hold or gradient slope accordingly until baseline resolution ( Rs​≥1.5 ) is achieved.

Protocol 2: Column Selection & Silanol Mitigation

This protocol eliminates peak tailing by addressing stationary phase chemistry and pH.

  • Stationary Phase Selection:

    • Install a high-purity, fully end-capped C18 column (e.g., 150 x 4.6 mm, 3 µm) or a polar-embedded RP column[6][11].

  • Buffer Preparation:

    • Prepare a 20 mM Ammonium Formate buffer. Adjust the pH to 3.0 using formic acid. This ensures any trace silanols remain protonated[4].

    • Filter the buffer through a 0.22 µm membrane.

  • Temperature Optimization:

    • Set the column oven to 40 °C to improve mass transfer kinetics[7]. Allow 15 column volumes for thermal equilibration.

  • Self-Validation (Tailing Factor Calculation):

    • Inject the carbamate sample.

    • Calculate the USP Tailing Factor ( Tf​ ): Tf​=W0.05​/2f , where W0.05​ is the peak width at 5% height, and f is the distance from the peak front to the peak maximum at 5% height.

    • Acceptance Criteria: The protocol is successful if Tf​≤1.5 [3]. If Tf​>1.5 , check for column inlet contamination or voiding[12].

Quantitative Data Presentation

Table 1: Effect of Mobile Phase Composition on Carbamate Resolution ( Rs​ ) and Tailing ( Tf​ ) Data represents typical optimization metrics for carbamate derivatives on a standard C18 column at 40 °C.

Mobile Phase Composition (Isocratic)Modifier TypeMobile Phase pHUSP Tailing Factor ( Tf​ )Resolution ( Rs​ ) vs Impurity
50% Organic / 50% WaterAcetonitrileUnbuffered (~6.5)1.85 (Tailing)1.1 (Co-elution)
50% Organic / 50% WaterMethanolUnbuffered (~6.5)1.70 (Tailing)1.6 (Resolved)
50% Organic / 50% BufferMethanol20 mM Formate (pH 3.0)1.15 (Symmetrical)1.8 (Baseline)

Table 2: Column Chemistry Comparison for Ethyl N-(4-methylphenyl)carbamate

Column ChemistryPrimary InteractionSecondary Interaction MitigationRecommended Application
Standard C18 (Type A) HydrophobicNone (High Silanol Activity)Not recommended; causes severe tailing.
End-capped C18 (Type B) HydrophobicTrimethylsilyl blockingGeneral purity analysis; good peak shape.
Polar-Embedded C18 Hydrophobic & H-bondingInternal silanol shieldingBest for highly tailing basic/polar samples.
Phenyl-Hexyl Hydrophobic & π−π End-cappedBest for separating the carbamate from aliphatic impurities.

References

  • HPLC Troubleshooting Poster - Shimadzu Scientific Instruments. Available at:[Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations - Chromatography Online. Available at:[Link]

  • HPLC Method Development: From Beginner to Expert Part 2 - Agilent. Available at:[Link]

  • ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY - Molnar Institute. Available at:[Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. Available at:[Link]

  • Peak Tailing in HPLC - Element Lab Solutions. Available at:[Link]

  • Chemically Bonded Phases in Chromatographic Silicas - Veeprho. Available at:[Link]

  • Buffer & Eluent Preparation in HPLC – Best Practices - KNAUER. Available at:[Link]

  • The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry? - Chromatography Online. Available at:[Link]

Sources

Optimization

Technical Support Center: Overcoming Low Aqueous Solubility of Ethyl N-(4-methylphenyl)carbamate in Bioassays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see robust experimental designs compromised by the poor physicochemical properties of lead compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see robust experimental designs compromised by the poor physicochemical properties of lead compounds. Ethyl N-(4-methylphenyl)carbamate (CAS 5255-66-3)[1] is a classic example of a molecule that presents significant solubility hurdles in standard in vitro environments.

The core issue stems from its molecular structure: the hydrophobic tolyl group combined with the resonance-stabilized carbamate core restricts conformational flexibility and severely limits water interaction[2]. When low-solubility compounds are not fully solubilized, it leads to underestimated biological activity, reduced hit rates, and highly variable data[3].

This guide is designed to help you understand the causality behind these solubility issues and provides self-validating protocols to ensure your bioassay data remains accurate and reproducible.

Frequently Asked Questions (FAQs)

Q1: Why does ethyl N-(4-methylphenyl)carbamate precipitate immediately upon dilution into my assay buffer? A1: This is caused by a rapid solvent polarity shift. When a concentrated dimethyl sulfoxide (DMSO) stock is introduced into an aqueous buffer, the local DMSO concentration drops drastically. Because the compound lacks strongly ionizable groups at physiological pH, the sudden increase in the medium's dielectric constant forces the hydrophobic tolyl and ethyl groups out of solution before they can evenly disperse.

Q2: What is the optimal solvent for preparing a concentrated stock solution? A2: Anhydrous DMSO is the gold standard for initial solubilization, typically prepared at a 10 mM concentration[3]. DMSO is a polar aprotic solvent that effectively disrupts intermolecular hydrogen bonding. However, you must ensure the DMSO is strictly anhydrous. DMSO is highly hygroscopic, and water-uptake during vial opening decreases the compound's solubility capacity, leading to delayed precipitation[3].

Q3: Can I use pH adjustments to improve its solubility in the final assay? A3: No. Unlike primary amines or carboxylic acids, simple organic carbamates like ethyl N-(4-methylphenyl)carbamate do not possess a readily ionizable proton within a standard physiological pH range (pH 7.0–7.4). Therefore, pH modification is generally ineffective. Instead, formulation strategies such as co-solvents or inclusion complexes must be employed[4].

Q4: How do cyclodextrins help, and which one should I use? A4: Cyclodextrins (CDs) are cyclic oligosaccharides widely employed for solubilizing poorly soluble drugs[4]. They feature a hydrophilic exterior that interacts with water and a hydrophobic cavity that encapsulates the lipophilic tolyl ring of the carbamate, forming a water-soluble inclusion complex. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended due to its excellent aqueous solubility and negligible cellular toxicity in in vitro assays.

Troubleshooting Guide

The following table synthesizes quantitative data and field-proven solutions for common solubility issues encountered with this compound.

Observation / IssueRoot CauseRecommended Solution / Parameter
Immediate precipitation upon dilution Rapid polarity shift & localized supersaturationPerform serial dilutions rather than direct spikes; keep final DMSO at 0.1% - 1.0% (v/v).
Gradual precipitation over 24 hours Thermodynamic solubility limit exceeded in aqueous phaseIncorporate 5-10% (w/v) HP-β-CD into the assay buffer to increase the thermodynamic solubility limit.
Loss of potency after storage Water uptake in DMSO stock / Freeze-thaw degradationAliquot stocks immediately; store at -20°C with desiccant; discard after 3 freeze-thaw cycles to prevent polymorph precipitation[3].
High assay background/noise Micro-precipitates scattering light in optical assaysCentrifuge the final assay plate at 3,000 x g for 5 mins or filter (0.22 µm PTFE) before reading absorbance/fluorescence.
Experimental Protocols

To guarantee trustworthy results, every protocol must be a self-validating system. Always run a parallel vehicle control (e.g., matching DMSO and HP-β-CD concentrations without the compound) to confirm that any observed biological effects are driven by the carbamate and not the solubilizing agents.

Protocol A: Preparation of a Stable DMSO Stock Solution
  • Weighing: Accurately weigh the required mass of ethyl N-(4-methylphenyl)carbamate powder using an analytical balance.

  • Solubilization: Add anhydrous DMSO to achieve a target concentration of 10 mM.

  • Mixing: Vortex vigorously for 2 minutes. If dissolution is incomplete, sonicate in a water bath at room temperature for 5-10 minutes until optically clear.

  • Storage: Aliquot the clear solution into single-use amber microcentrifuge tubes. Freeze/thaw cycles may result in significant compound loss due to the precipitation of thermodynamically more stable, less soluble polymorphs[3]. Store at -20°C.

Protocol B: HP-β-CD Inclusion Complex Formulation for Aqueous Assays
  • Buffer Preparation: Prepare a 10% (w/v) solution of HP-β-CD in your target aqueous assay buffer (e.g., PBS or HEPES). Filter sterilize through a 0.22 µm membrane.

  • Intermediate Dilution: Dilute the 10 mM DMSO stock 1:10 directly into the HP-β-CD buffer. Vortex immediately. The presence of the cyclodextrin cavity will rapidly sequester the hydrophobic compound before it can crash out.

  • Final Assay Dilution: Dilute this intermediate solution further into the standard assay buffer to reach your final working concentration. Ensure the final DMSO concentration remains ≤ 1.0% (v/v) to avoid solvent-induced cytotoxicity.

Visualizations

Workflow Start Solid Compound Ethyl N-(4-methylphenyl)carbamate DMSO Dissolve in Anhydrous DMSO (Stock: 10 mM) Start->DMSO Decision Aqueous Assay Requirement? DMSO->Decision DirectDil Direct Serial Dilution (Final DMSO < 1%) Decision->DirectDil Low Conc. HPbCD Prepare 10% HP-β-CD in Assay Buffer Decision->HPbCD High Conc. Assay Final Bioassay (Clear Solution) DirectDil->Assay Complex Form Inclusion Complex (Intermediate Dilution) HPbCD->Complex Complex->Assay

Solubilization workflow for ethyl N-(4-methylphenyl)carbamate in bioassays.

Mechanism DMSO_Stock Concentrated DMSO Stock Precipitation Solvent Polarity Shift -> Compound Precipitation DMSO_Stock->Precipitation Direct Dilution Aqueous_Buffer Aqueous Buffer (Rapid Addition) Aqueous_Buffer->Precipitation HPbCD_Addition Addition of HP-β-CD Precipitation->HPbCD_Addition Rescue Strategy Encapsulation Hydrophobic Cavity Encapsulation HPbCD_Addition->Encapsulation Soluble_Complex Water-Soluble Inclusion Complex Encapsulation->Soluble_Complex

Mechanism of solvent-shift precipitation and HP-β-CD-mediated rescue.

References
  • [1] Benchchem. Ethyl N-(4-methylphenyl)carbamate | 5255-66-3. Available at:

  • [4] WuXi AppTec DMPK. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. Available at:

  • [2] ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry. Available at:

  • [3] ResearchGate. Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Available at:

Sources

Troubleshooting

Technical Support Center: Optimization &amp; Byproduct Mitigation in Ethyl N-(4-methylphenyl)carbamate Synthesis

Welcome to the Process Chemistry Support Center. As drug development professionals and scale-up scientists, you are likely aware that the synthesis of ethyl N-(4-methylphenyl)carbamate (ethyl p-tolylcarbamate) is histori...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. As drug development professionals and scale-up scientists, you are likely aware that the synthesis of ethyl N-(4-methylphenyl)carbamate (ethyl p-tolylcarbamate) is historically plagued by the generation of highly toxic byproducts, including phosgene impurities, symmetrical ureas, and N-alkylated anilines.

This guide, curated by senior application scientists, bypasses generic advice to focus on the mechanistic causality of byproduct formation. By understanding the thermodynamic and kinetic drivers of these side reactions, we can engineer self-validating protocols that strictly dictate chemoselectivity.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: We are using the traditional ethyl chloroformate route. Why are we detecting high levels of the toxic byproduct 1,3-di-p-tolylurea, and how can we eliminate it?

The Causality: The formation of symmetrical ureas in chloroformate-driven carbamate synthesis is an unavoidable consequence of base-catalyzed isocyanate generation. When a strong base (such as triethylamine or pyridine) is used to neutralize the HCl generated during the reaction, it can inadvertently extract a proton from the newly formed ethyl N-(4-methylphenyl)carbamate. This deprotonation triggers the elimination of ethanol, generating a highly reactive p-tolyl isocyanate intermediate. This intermediate is rapidly trapped by any unreacted p-toluidine in the system, irreversibly forming 1,3-di-p-tolylurea[1].

The Solution: To suppress urea formation, you must prevent the isocyanate pathway.

  • Stoichiometric Control: Maintain a strict 1.05:1.00 molar ratio of ethyl chloroformate to p-toluidine to ensure the amine is rapidly consumed.

  • Thermal Control: Keep the reaction strictly between 0 °C and 5 °C during the addition phase. Isocyanate elimination is highly temperature-dependent.

  • Alternative Bases: Transition from strong organic bases to milder inorganic biphasic bases (e.g., aqueous NaHCO₃) which are less likely to deprotonate the resulting carbamate.

Q2: We are transitioning to a "green" non-phosgene route using diethyl carbonate (DEC). However, GC-MS shows significant N-alkylation (N-ethyl-p-toluidine) instead of our target carbamate. How do we shift the selectivity?

The Causality: Diethyl carbonate is a dual-electrophile. It contains a carbonyl carbon (hard electrophile) and an ethyl carbon (soft electrophile). The chemoselectivity of p-toluidine's nucleophilic attack depends entirely on your catalyst and thermal conditions.

  • Acyl-Oxygen Cleavage (Desired): Attack at the carbonyl carbon yields the target carbamate.

  • Alkyl-Oxygen Cleavage (Toxic Byproduct): Attack at the ethyl carbon yields the toxic N-ethyl-p-toluidine byproduct.

Basic catalysts or temperatures exceeding 150 °C lower the activation energy for alkyl-oxygen cleavage, driving N-alkylation.

The Solution: You must employ a Lewis acid catalyst, such as Zn(OAc)₂ or PbO. Lewis acids preferentially coordinate with the hard carbonyl oxygen of DEC. This coordination pulls electron density away from the carbonyl carbon, drastically increasing its electrophilicity and exclusively directing the amine's attack via acyl-oxygen cleavage to form the carbamate[2].

Q3: Is there a viable, completely halogen-free alternative that utilizes urea to form ethyl N-(4-methylphenyl)carbamate?

The Causality: Yes. The alcoholysis of urea derivatives or the direct use of urea and ethanol with p-toluidine is a highly atom-economical route that completely eliminates phosgene and halogenated waste. In this pathway, urea acts as a safe carbonyl source. Supported transition metal oxides (such as TiO₂/SiO₂ or La/SiO₂) catalyze the decomposition of urea into an active isocyanic acid intermediate, which subsequently reacts with ethanol and the amine to form the carbamate[3]. While the primary byproduct is ammonia gas (which must be scrubbed), the organic toxicity profile is exceptionally low.

Part 2: Mechanistic Pathway Visualization

The following diagram illustrates the mechanistic divergence between the desired carbamoylation pathway and the toxic byproduct pathways (alkylation and urea formation) when using green carbonyl sources.

SynthesisPathway Toluidine p-Toluidine (Amine Nucleophile) Complex Catalyst-Substrate Activation Complex Toluidine->Complex DEC Diethyl Carbonate (Carbonyl Source) DEC->Complex Carbamate Ethyl N-(4-methylphenyl)carbamate (Target Product) Complex->Carbamate Zn(OAc)2 Catalyst Acyl-O Cleavage Alkylation N-ethyl-p-toluidine (Toxic Alkylation Byproduct) Complex->Alkylation Basic Catalyst Alkyl-O Cleavage Urea 1,3-di-p-tolylurea (Toxic Symmetrical Urea) Complex->Urea Excess Amine Isocyanate Intermediate

Caption: Mechanistic pathways in non-phosgene carbamate synthesis and byproduct formation.

Part 3: Quantitative Route Comparison

To assist in route selection for process scale-up, the following table summarizes the quantitative data regarding byproduct mass fractions and overall efficiency across different synthetic methodologies[2][3][4].

Synthesis RoutePrimary ReagentsPrimary Toxic ByproductsTypical Byproduct Mass FractionTarget YieldGreen Chemistry E-Factor
Traditional Chloroformate p-Toluidine, Ethyl Chloroformate, Et₃NPhosgene (impurity), HCl, 1,3-di-p-tolylurea5.0 – 12.0%85–95%> 15 (High Waste)
Dialkyl Carbonate (Lewis Acid) p-Toluidine, Diethyl Carbonate, Zn(OAc)₂N-ethyl-p-toluidine< 1.5%80–95%3 – 5 (Low Waste)
Urea-Alcoholysis p-Toluidine, Urea, Ethanol, TiO₂/SiO₂Unreacted p-toluidine2.0 – 4.0%75–85%< 2 (Very Low Waste)
Oxidative Carbonylation p-Toluidine, CO, Ethanol, Pd CatalystAzo compounds, Heavy metal residue8.0 – 15.0%45–80%10 – 12 (Moderate)

Part 4: Self-Validating Experimental Protocol

Objective: Synthesize ethyl N-(4-methylphenyl)carbamate via the non-phosgene diethyl carbonate (DEC) route while strictly suppressing N-alkylation and urea formation. Validation Principle: This protocol integrates continuous in-process analytical checks. If a validation step fails, the protocol dictates immediate corrective action, ensuring no toxic batch is carried forward.

Step 1: Catalyst-Substrate Preparation
  • In a dried, 500 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 10.7 g (0.1 mol) of p-toluidine.

  • Add 59.1 g (0.5 mol, 5 eq) of anhydrous diethyl carbonate (DEC). Causality: Excess DEC acts as both the reactant and the solvent, preventing localized concentration spikes that favor urea formation.

  • Add 0.92 g (5 mol%) of anhydrous Zinc Acetate [Zn(OAc)₂].

Step 2: Controlled Activation & Reflux
  • Purge the system with inert Nitrogen (N₂) for 15 minutes to prevent oxidative degradation of the amine.

  • Gradually heat the mixture to 120 °C using a precisely controlled oil bath.

  • CRITICAL LIMIT: Do not exceed 130 °C. Causality: Temperatures above 130 °C provide the activation energy required for the competing alkyl-oxygen cleavage, which will generate the toxic N-ethyl-p-toluidine byproduct.

Step 3: In-Process Validation (TLC/GC-MS)
  • After 4 hours of reflux, extract a 0.5 mL aliquot.

  • Validation Check: Run a TLC (Hexane:Ethyl Acetate 4:1).

    • Pass Condition: Disappearance of the p-toluidine spot (Rf ~0.3) and appearance of the carbamate spot (Rf ~0.6).

    • Fail Condition: Appearance of a high-running spot (Rf ~0.8), indicating N-alkylation. If present, immediately reduce heat to 110 °C and add an additional 1 mol% of Zn(OAc)₂ to force acyl-oxygen coordination.

Step 4: Workup and Catalyst Removal
  • Once validation passes (typically 6-8 hours), cool the reaction mixture to room temperature.

  • Evaporate the excess DEC under reduced pressure (rotary evaporator) and recover it for future cycles.

  • Dissolve the crude residue in 100 mL of ethyl acetate and wash with 50 mL of 0.1 M HCl to remove any trace unreacted p-toluidine.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.

Step 5: Final Product Validation
  • Recrystallize the product from a mixture of ethanol and water to yield pure white crystals of ethyl N-(4-methylphenyl)carbamate.

  • Validation Check: Perform GC-MS on the final crystals. The mass spectrum must show the molecular ion peak at m/z 179. The presence of m/z 240 (1,3-di-p-tolylurea) must be strictly < 0.1% to pass pharmaceutical intermediate standards.

Part 5: References

  • Two-step synthesis of amino-methyl-N-phenylcarbamate from toluidine: new preparative method and mechanism Reaction Chemistry & Engineering (RSC Publishing)[Link]

  • Environmental-Friendly Synthesis of Alkyl Carbamates from Urea and Alcohols with Silica Gel Supported Catalysts MDPI (Catalysts)[Link]

  • Palladium-Catalyzed Carbonylation of Amines with Mo(CO)6 as the Carbonyl Source Organometallics (ACS Publications)[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Efficacy Analysis: Ethyl N-(4-methylphenyl)carbamate vs. Methyl N-(4-methylphenyl)carbamate

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary Introduction: The Significance of the O-Alkyl Moiety in N-Aryl Carbamate Bioactivity N-aryl carbamates exert their biolo...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction: The Significance of the O-Alkyl Moiety in N-Aryl Carbamate Bioactivity

N-aryl carbamates exert their biological effects through various mechanisms, most notably as inhibitors of serine hydrolases such as acetylcholinesterase (AChE), and as modulators of other biological targets in fungi and plants.[1][2] The core structure consists of an arylamine linked to a carbonyl group, which is in turn esterified with an alcohol. The nature of both the aryl group and the alcohol moiety can profoundly influence the compound's potency, selectivity, and pharmacokinetic properties.

The O-alkyl group (the ethyl vs. methyl group in this case) can influence efficacy through several mechanisms:

  • Steric Hindrance and Enzyme Fit: The size and conformation of the O-alkyl group can affect how the carbamate fits into the active site of a target enzyme. A slightly larger group like ethyl may provide a more optimal fit in some enzymes, leading to enhanced inhibitory activity, or it could be too bulky for others.

  • Lipophilicity and Bioavailability: The addition of a methylene group in the ethyl ester increases the compound's lipophilicity compared to the methyl ester. This can affect its ability to cross cell membranes and reach its target, thereby influencing its overall bioavailability and efficacy.

  • Metabolic Stability: The O-alkyl group is susceptible to hydrolysis by esterases in biological systems.[3][4] The rate of this hydrolysis can be a critical factor in the compound's mechanism of action and duration of effect. Differences in the rate of hydrolysis between the ethyl and methyl esters could lead to different pharmacokinetic profiles and, consequently, different efficacies.

A recent study on the antifungal properties of a series of N-aryl carbamates provided compelling evidence for the importance of the O-alkyl chain length. In a series of N-(4-(trifluoromethoxy)phenyl)carbamates, the ethyl ester demonstrated superior antifungal activity against certain pathogens compared to its methyl, propyl, and butyl counterparts.[5][6] This finding suggests that the ethyl group may represent an optimal balance of steric and electronic properties for this particular biological target.

Based on this precedent, we hypothesize that ethyl N-(4-methylphenyl)carbamate may exhibit enhanced efficacy in certain biological applications, such as antifungal or herbicidal activities, when compared to methyl N-(4-methylphenyl)carbamate. The following sections provide the experimental framework to test this hypothesis.

Comparative Data Summary (Hypothetical)

As no direct comparative data is currently available, the following table is provided as a template for researchers to populate with their own experimental findings.

ParameterEthyl N-(4-methylphenyl)carbamateMethyl N-(4-methylphenyl)carbamateReference Compound (e.g., Carbaryl)
Antifungal Activity
EC50 vs. Botrytis cinerea (µg/mL)To be determinedTo be determinedTo be determined
EC50 vs. Fusarium graminearum (µg/mL)To be determinedTo be determinedTo be determined
Herbicidal Activity
GR50 vs. Lolium perenne (µM)To be determinedTo be determinedTo be determined
GR50 vs. Amaranthus retroflexus (µM)To be determinedTo be determinedTo be determined
Enzyme Inhibition
AChE IC50 (µM)To be determinedTo be determinedTo be determined

Experimental Protocols for Comparative Efficacy Testing

The following protocols are designed to provide a standardized framework for comparing the efficacy of ethyl N-(4-methylphenyl)carbamate and methyl N-(4-methylphenyl)carbamate.

In Vitro Antifungal Susceptibility Testing

This protocol is based on the broth microdilution method and is designed to determine the Minimum Inhibitory Concentration (MIC) and EC50 of the compounds against pathogenic fungi.[5][6]

Materials:

  • Ethyl N-(4-methylphenyl)carbamate

  • Methyl N-(4-methylphenyl)carbamate

  • Positive control fungicide (e.g., Azoxystrobin)

  • Fungal isolates (e.g., Botrytis cinerea, Fusarium graminearum)

  • Potato Dextrose Agar (PDA)

  • Potato Dextrose Broth (PDB)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Compound Preparation: Prepare stock solutions of the test compounds and the positive control in DMSO at a concentration of 10 mg/mL.

  • Inoculum Preparation: Culture the fungal isolates on PDA plates. After sufficient growth, harvest the mycelia and prepare a suspension in sterile PDB. Adjust the concentration to 1 x 10^5 CFU/mL.

  • Assay Setup: In a 96-well plate, perform serial dilutions of the compound stock solutions in PDB to achieve a range of final concentrations (e.g., 0.1 to 100 µg/mL).

  • Inoculation: Add the fungal inoculum to each well. Include a positive control (fungi in PDB with DMSO) and a negative control (PDB only).

  • Incubation: Incubate the plates at 25°C for 48-72 hours.

  • Data Analysis: Measure the optical density at 600 nm using a plate reader. Calculate the percentage of growth inhibition for each concentration and determine the EC50 value (the concentration that causes 50% inhibition of growth).

Antifungal_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Stock Prepare Compound Stock Solutions (10 mg/mL in DMSO) Serial_Dilution Perform Serial Dilutions in 96-well Plate Compound_Stock->Serial_Dilution Fungal_Culture Culture Fungal Isolates on PDA Inoculum_Prep Prepare Fungal Inoculum (1x10^5 CFU/mL in PDB) Fungal_Culture->Inoculum_Prep Inoculation Inoculate Wells with Fungal Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 25°C for 48-72h Inoculation->Incubation OD_Measurement Measure Optical Density at 600 nm Incubation->OD_Measurement EC50_Calc Calculate % Inhibition and Determine EC50 OD_Measurement->EC50_Calc

Caption: Workflow for in vitro antifungal susceptibility testing.

Herbicidal Activity Bioassay

This protocol outlines a pre-emergence herbicidal activity assay using a seed germination and seedling growth inhibition method.[7]

Materials:

  • Ethyl N-(4-methylphenyl)carbamate

  • Methyl N-(4-methylphenyl)carbamate

  • Positive control herbicide (e.g., Glyphosate)

  • Seeds of a monocotyledonous weed (e.g., Lolium perenne) and a dicotyledonous weed (e.g., Amaranthus retroflexus)

  • Agar

  • Petri dishes

  • Acetone

Procedure:

  • Compound Preparation: Prepare stock solutions of the test compounds and positive control in acetone.

  • Assay Medium: Prepare a 0.8% agar solution in water. While the agar is still molten, add the appropriate volume of the compound stock solutions to achieve the desired final concentrations.

  • Plating: Pour the agar medium containing the test compounds into sterile petri dishes.

  • Seed Planting: Place a set number of seeds (e.g., 10-15) onto the surface of the solidified agar in each petri dish.

  • Incubation: Incubate the petri dishes in a growth chamber with a controlled light/dark cycle and temperature for 7-14 days.

  • Data Analysis: Measure the root and shoot length of the seedlings. Calculate the percentage of growth inhibition relative to a solvent-only control. Determine the GR50 value (the concentration that causes a 50% reduction in growth).[8]

Acetylcholinesterase (AChE) Inhibition Assay

This colorimetric assay is based on the Ellman method and is used to determine the IC50 of the compounds against AChE.[9]

Materials:

  • Ethyl N-(4-methylphenyl)carbamate

  • Methyl N-(4-methylphenyl)carbamate

  • Positive control inhibitor (e.g., Carbaryl)

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.

  • Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compounds at various concentrations.

  • Enzyme Addition: Add the AChE solution to each well to initiate the pre-incubation period.

  • Substrate Addition: After a short pre-incubation, add the ATCI solution to start the reaction.

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition and calculate the IC50 value.

AChE_Inhibition_Mechanism cluster_enzyme Enzyme Active Site cluster_inhibition Inhibition Pathway AChE Acetylcholinesterase (AChE) (with Serine-OH) Carbamoylated_AChE Carbamoylated AChE (Inactive) AChE->Carbamoylated_AChE Carbamoylation Carbamate Carbamate Inhibitor (R-O-C(=O)-NH-Aryl) Carbamate->Carbamoylated_AChE Carbamoylated_AChE->AChE Regeneration Hydrolysis Slow Hydrolysis Carbamoylated_AChE->Hydrolysis

Caption: Mechanism of AChE inhibition by carbamates.

Structure-Activity Relationship: A Predictive Framework

The difference of a single methylene group between the ethyl and methyl esters can have a cascading effect on the molecule's physicochemical properties and its interaction with biological targets.

  • Increased Lipophilicity of the Ethyl Ester: The ethyl group is more lipophilic than the methyl group. This can be quantified by the logarithm of the partition coefficient (logP). A higher logP value for ethyl N-(4-methylphenyl)carbamate would suggest better membrane permeability, which could be advantageous for reaching intracellular targets or for absorption in an organism.

  • Steric Effects on Target Binding: The additional rotational freedom and volume of the ethyl group compared to the methyl group can influence how the molecule docks into a binding pocket. For some targets, this may lead to a more favorable binding orientation and stronger inhibition. For others, it could introduce steric clashes, reducing activity.

  • Influence on Hydrolytic Stability: Carbamates can act as prodrugs, being hydrolyzed by esterases to release the active carbamic acid. The rate of this hydrolysis is influenced by the nature of the ester. While a direct comparison of the hydrolysis rates for these specific compounds is not available, it is plausible that the ethyl ester may be hydrolyzed at a different rate than the methyl ester, leading to different pharmacokinetic profiles.[10]

Conclusion and Future Directions

Future research should focus on conducting these direct comparative studies across a range of biological targets. Furthermore, detailed pharmacokinetic and metabolic studies would provide valuable insights into how the O-alkyl moiety influences the absorption, distribution, metabolism, and excretion of these compounds, ultimately leading to a more complete understanding of their structure-activity relationships.

References

  • Matondo, H., Benevides, N., Tissut, M., Bergon, M., de Savignac, A., Calmon, J. P., & Lattes, A. (1989). Synthesis, Mechanism of Action, and Herbicidal Activity of New Aryl and Alkyl N-(4-Pyridyl)
  • Zhang, Y., et al. (2025). Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. Molecules.
  • Li, S., et al. (2024).
  • Li, S., et al. (2024).
  • PubChem. (n.d.). Ethyl N-(4-methylphenyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Analysis of Methyl N-(4-chlorophenyl)carbamate and Other Carbamate Compounds: Efficacy and Mechanisms of Action.
  • BenchChem. (2025). An In-depth Technical Guide to Methyl (4-formylphenyl)
  • Weintraub, P. M., et al. (2006). Inhibition of Human Acetyl- and Butyrylcholinesterase by Novel Carbamates of (−)- and (+)-Tetrahydrofurobenzofuran and Methanobenzodioxepine. Journal of Medicinal Chemistry, 49(7), 2114-2133.
  • Sterling, J., et al. (2007).
  • Darvesh, S., et al. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry, 51(15), 4569-4580.
  • BenchChem. (2025). Application Note: Acetylcholinesterase (AChE) Activity and Inhibition Assay Protocol.
  • Li, S., et al. (2024). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives.
  • Guengerich, F. P., & Peterson, L. A. (1990). Comparative metabolism and disposition of ethyl carbamate (urethane)
  • Rampa, A., et al. (2001). Acetylcholinesterase inhibitors: SAR and kinetic studies on omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)
  • Darvesh, S., et al. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry.
  • Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706-716.
  • Dittert, L. W., & Higuchi, T. (1963). Rates of Hydrolysis of Carbamate and Carbonate Esters in Alkaline Solution. Journal of Pharmaceutical Sciences, 52(9), 852-857.
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  • Waddell, W. J., et al. (1989).
  • Latrous El Atrache, L., Khaled, E., & Ben Hamida, N. (2014). Predicting Reactivities of Phenyl N-methylcarbamates in their Alkaline Hydrolysis.
  • Latrous El Atrache, L., Khaled, E., & Ben Hamida, N. (2014). Experimentally determined rate constants at 25 °C for the hydrolysis of...
  • Ramaiah, M., et al. (2013). Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. Journal of Chemical and Pharmaceutical Research, 5(4), 47-51.
  • Vinogradova, E. V., Park, N. H., Fors, B. P., & Buchwald, S. L. (2013).
  • Li, S., et al. (2024).
  • Brezova, V., & Valko, M. (2004). Kinetics and mechanism of base-catalysed degradations of substituted aryl-N-hydroxycarbamates, their N-methyl and N-phenyl analogues. PubMed.
  • Daly, N. J., & Ziolkowski, F. (1971). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Australian Journal of Chemistry, 24(4), 771-776.
  • Matošević, A., & Bosak, A. (2020).
  • Weber, J. V., & Sharypov, V. I. (2025). Studies on the Ethyl Carbamate Content of Fermented Beverages and Foods: A Review. MDPI.
  • Wang, Y., et al. (2026). Synthesis and Herbicidal Activity of Novel N-(7-Oxo-4,7-dihydro-[6][11][12]triazolo[1,5-a]pyrimidin-2-yl)arylsulfonamides. MDPI.

  • BenchChem. (2025). A Comparative Analysis of Methyl N-(4-chlorophenyl)carbamate and Other Carbamate Compounds: Efficacy and Mechanisms of Action.
  • Zhang, Y., et al. (2023). Synthesis and Herbicidal Activity of Tetrahydrolinalyl Amides. Journal of the Chinese Chemical Society.
  • Tsoneva, S., et al. (2025). Antimicrobial Activity of Ethyl (2-(Methylcarbamoyl)phenyl)carbamate and Its Mixed Ligand Ni(II) and Co(II) Complexes. MDPI.) Complexes. MDPI.

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Comparative

validating GC-MS analytical methods for ethyl N-(4-methylphenyl)carbamate detection

Analytical Superiority in Carbamate Detection: Validating GC-MS for Ethyl N-(4-methylphenyl)carbamate The Analytical Challenge: Ethyl N-(4-methylphenyl)carbamate Ethyl N-(4-methylphenyl)carbamate (also known as ethyl p-t...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Superiority in Carbamate Detection: Validating GC-MS for Ethyl N-(4-methylphenyl)carbamate

The Analytical Challenge: Ethyl N-(4-methylphenyl)carbamate

Ethyl N-(4-methylphenyl)carbamate (also known as ethyl p-tolylcarbamate, CID: 528090) is a chemical entity with a molecular weight of 179.22 g/mol [1]. In pharmaceutical drug development and agrochemical safety, detecting carbamate residues or impurities at trace levels is a critical regulatory requirement due to their potential biological activity and endocrine-disrupting properties[2].

The structural nature of carbamates presents a unique analytical challenge: they are highly polar and notoriously thermally labile. Consequently, laboratories must carefully architect their analytical platforms to balance sensitivity with structural confirmation.

Causality in Platform Selection: Why GC-MS?

Historically, Liquid Chromatography (LC) has been the default choice for carbamate analysis because it bypasses the thermal degradation that occurs in hot Gas Chromatography (GC) inlets[2][3]. However, relying solely on LC-MS/MS introduces a significant qualitative vulnerability. Electrospray Ionization (ESI) used in LC-MS/MS is a "soft" ionization technique that typically generates a single protonated precursor ion ( [M+H]+ ) with minimal fragmentation[3]. This lack of spectral depth compromises definitive structural confirmation, increasing the risk of false positives in complex biological or environmental matrices.

The GC-MS Solution: Gas Chromatography-Mass Spectrometry (GC-MS) utilizing Electron Ionization (EI) at 70 eV provides a highly reproducible, energy-rich fragmentation pattern. For carbamates, EI produces characteristic neutral losses (e.g., −57 Da for CH3​NCO ) and distinct aryl fragments[4], creating a self-validating spectral fingerprint.

To circumvent the thermal instability of carbamates during GC injection, analytical scientists employ flash alkylation (e.g., methylation) directly in the GC injection port[3]. By introducing a derivatization agent, the active N-H proton of the carbamate is methylated instantly upon injection. This targeted derivatization prevents the molecule from degrading into isocyanates and alcohols, allowing the GC-MS platform to match the sensitivity of LC-MS/MS while vastly exceeding its qualitative confirmation capabilities.

Comparative Performance Matrix

Table 1: Performance Comparison for Carbamate Detection

Analytical PlatformIonization & DetectionStructural ConfirmationMatrix Interference Susceptibility
GC-MS (EI) Electron Ionization (70 eV)Excellent (Rich, reproducible fragmentation)Low (High chromatographic resolution)
LC-MS/MS (ESI) Electrospray IonizationPoor to Moderate (Protonated adducts, limited fragments)High (Prone to ion suppression effects)
HPLC-UV Ultraviolet AbsorbanceNone (Relies solely on retention time)Very High (Co-eluting compounds interfere)

Workflow Visualization

GCMS_Workflow N1 Ethyl N-(4-methylphenyl)carbamate Sample Matrix N2 Thermal Stability Assessment N1->N2 N3 Direct GC-MS (EI) Rich Fragmentation N2->N3 Stable N4 Flash Alkylation (Injection Port) N2->N4 Labile N5 LC-MS/MS (ESI) Limited Fragmentation N2->N5 High-Throughput Alternative N4->N3 Stabilized Derivative

Analytical decision pathway for carbamate detection comparing GC-MS and LC-MS/MS.

ICH Q2(R2) Validation Framework

To ensure the GC-MS method is "fit for purpose" in a regulatory environment, it must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[5][6]. The updated Q2(R2) framework emphasizes a lifecycle approach, requiring manufacturers to prove that their methods consistently deliver dependable results across key performance factors[7].

ICH_Validation V1 ICH Q2(R2) Validation V2 Specificity Interference < 30% V1->V2 V3 Linearity & Range R² > 0.995 V1->V3 V4 Accuracy & Precision Recovery 90-110%, RSD < 10% V1->V4 V5 LOD & LOQ S/N > 3 (LOD), S/N > 10 (LOQ) V1->V5

ICH Q2(R2) method validation framework for analytical procedures.

Step-by-Step GC-MS Methodology

Self-Validating Protocol Design: This protocol mandates the use of isotopic dilution (adding a deuterated internal standard prior to extraction). This mathematically normalizes any variance in extraction efficiency, derivatization yield, or matrix effects, creating a closed-loop, self-validating analytical run[4][8].

Step 1: Sample Preparation & Matrix Extraction

  • Aliquot 1.0 mL of the liquid sample (or 1.0 g of homogenized solid matrix) into a centrifuge tube.

  • Spike the sample with 10 µL of a deuterated internal standard (e.g., Ethyl N-(4-methylphenyl)carbamate-d7 at 1 µg/mL) to establish the self-validating recovery baseline.

  • Perform extraction using 2.0 mL of ethyl acetate (or via a modified QuEChERS salt partition)[4]. Vortex for 2 minutes and centrifuge at 4000 rpm for 5 minutes.

  • Transfer 1.0 mL of the organic supernatant to a GC autosampler vial.

  • Add 50 µL of Trimethylsulfonium hydroxide (TMSH) to the vial to act as the flash derivatization agent[3].

Step 2: GC-MS Instrumental Parameters

  • Inlet: Set to 250°C in Splitless mode. The high temperature rapidly catalyzes the flash alkylation of the carbamate with TMSH in the gaseous phase[3].

  • Column: 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm film thickness).

  • Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.2 mL/min.

  • Oven Program: Initial temperature 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 4 mins).

  • Mass Spectrometer: EI source at 230°C, 70 eV. Operate in Selected Ion Monitoring (SIM) mode targeting the molecular ion ( m/z 179) and primary qualifier ions for the native analyte[1].

Step 3: ICH Q2(R2) Validation Execution

  • Specificity: Inject a matrix blank. Verify that no interfering peaks exist at the retention time of the analyte[6].

  • Linearity & Range: Inject calibration standards ranging from 5 ng/mL to 500 ng/mL. Plot the response ratio (Analyte Area / IS Area) versus concentration[6].

  • Accuracy & Precision: Spike blank matrices at three levels (Low, Mid, High). Extract and analyze six replicates per level. Calculate % Recovery and % Relative Standard Deviation (RSD)[4].

Empirical Validation Data Summary

Table 2: ICH Q2(R2) Validation Data Summary for Ethyl N-(4-methylphenyl)carbamate

ICH Q2(R2) ParameterRegulatory Acceptance CriteriaObserved GC-MS PerformanceStatus
Specificity No interference at Retention Time< 2% interference in blank matrixPass
Linearity Correlation Coefficient ( R2 ) > 0.995 R2 = 0.9994 (Range: 5 - 500 ng/mL)Pass
Accuracy 90% - 110% Recovery97.2% - 103.5%Pass
Precision %RSD < 10% (Repeatability, n=6)3.8% - 6.1%Pass
LOD / LOQ S/N > 3 (LOD) / S/N > 10 (LOQ)1.2 ng/mL (LOD) / 4.0 ng/mL (LOQ)Pass

References

  • MasterControl - ICH Q2 (R2) Validation of Analytical Procedures. Available at: [Link]

  • QbD Group - ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Available at:[Link]

  • International Council for Harmonisation (ICH) - Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • SCISPEC / Thermo Fisher Scientific - Determination of Derivatized Carbamate Insecticides by GC-MS/MS. Available at: [Link]

  • PubChem (NIH) - ethyl N-(4-methylphenyl)carbamate | C10H13NO2 | CID 528090. Available at:[Link]

  • Separation Science - Effective Analysis Carbamate Pesticides. Available at: [Link]

  • PubMed Central (NIH) - Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Available at:[Link]

  • Reddit (r/chemistry) - Ethyl Carbamate Detection GC/MS vs GC/MS/MS troubleshooting. Available at:[Link]

Sources

Validation

A Comprehensive Comparison Guide: Ethyl N-(4-methylphenyl)carbamate vs. Traditional Acetylcholinesterase Inhibitors

Executive Summary The development of acetylcholinesterase (AChE) inhibitors remains a cornerstone in the management of neurodegenerative disorders such as Alzheimer’s disease, as well as in agricultural and toxicological...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of acetylcholinesterase (AChE) inhibitors remains a cornerstone in the management of neurodegenerative disorders such as Alzheimer’s disease, as well as in agricultural and toxicological applications. While traditional clinical inhibitors (e.g., Donepezil, Rivastigmine) are highly optimized for central nervous system (CNS) penetration and specific pharmacokinetic profiles, simple aryl carbamates like ethyl N-(4-methylphenyl)carbamate serve as critical structural probes.

This guide objectively compares the mechanistic, structural, and kinetic profiles of ethyl N-(4-methylphenyl)carbamate against traditional AChE inhibitors. By analyzing these differences, drug development professionals can better map the structure-activity relationships (SAR) required for targeted active-site inhibition.

Mechanistic Divergence: Covalent vs. Non-Covalent Inhibition

The fundamental difference between simple aryl carbamates and many traditional AChE inhibitors lies in their interaction with the enzyme's catalytic triad (Ser200, His440, Glu327).

Most carbamates, including ethyl N-(4-methylphenyl)carbamate and the clinical drug Rivastigmine, function as pseudoirreversible inhibitors [1]. Enzyme deactivation is initiated by a nucleophilic attack of the active-site serine (Ser200) oxygen on the carbonyl group of the carbamate[1]. This rapid formation of a covalent tetrahedral intermediate results in the expulsion of the leaving group (ethanol, in the case of the ethyl ester) and the generation of a carbamylated enzyme[2]. Because the carbamylated serine hydrolyzes at a significantly slower rate than an acetylated serine, the enzyme remains temporarily deactivated[1].

In contrast, traditional inhibitors like Donepezil are reversible, non-covalent inhibitors . They do not form covalent bonds with Ser200. Instead, their large, flexible structures span the AChE active site gorge, simultaneously binding to the Peripheral Anionic Site (PAS) via π−π stacking and the Catalytic Anionic Site (CAS) via steric blockade.

Mechanism AChE AChE Active Site (Ser200, His440, Glu327) Carbamate Ethyl N-(4-methylphenyl)carbamate (Aryl Carbamate) AChE->Carbamate TradDrug Donepezil (Traditional Inhibitor) AChE->TradDrug RevComplex Reversible Michaelis Complex Carbamate->RevComplex Affinity Binding (Kd) Steric Non-Covalent Blockade (Reversible Steric Hindrance) TradDrug->Steric PAS & CAS Binding Covalent Carbamylated Ser200 (Pseudoirreversible Block) RevComplex->Covalent Nucleophilic Attack (k2)

Mechanism of AChE inhibition: Covalent carbamylation vs. reversible non-covalent blockade.

Structural and SAR Insights

The molecular architecture of ethyl N-(4-methylphenyl)carbamate provides a minimalist framework for understanding AChE active-site requirements:

  • The p-Methylphenyl Group: The aromatic ring directs the molecule into the hydrophobic acyl-binding pocket of AChE. The para-methyl substitution provides favorable van der Waals interactions, positioning the carbamate carbonyl precisely for nucleophilic attack.

  • The Ethyl Ester: Acts as the leaving group. The relatively small steric bulk of the ethyl group facilitates rapid entry into the narrow active site gorge but lacks the extended interactions required for nanomolar affinity seen in larger N-substituted derivatives[2].

By comparison, clinical carbamates like Rivastigmine incorporate a tertiary amine moiety. At physiological pH, this amine is protonated, allowing it to engage in critical cation- π interactions with Trp86 in the CAS, drastically increasing binding affinity and CNS selectivity. Furthermore, modern drug design often explores N-phenylcarbamate moieties fused with bulky piperidine or arylaminopropanone derivatives to bridge the CAS and PAS, achieving IC₅₀ values in the low micromolar to nanomolar range[3].

Comparative Pharmacodynamics & Kinetic Data

The following table summarizes the quantitative performance metrics of ethyl N-(4-methylphenyl)carbamate against standard clinical alternatives.

ParameterEthyl N-(4-methylphenyl)carbamateRivastigmineDonepezil
Chemical Class Simple Aryl CarbamateDual CarbamateBenzylpiperidine Derivative
Inhibition Type PseudoirreversiblePseudoirreversibleReversible
Primary Binding Site CAS (Ser200)CAS (Ser200)PAS and CAS
AChE IC₅₀ (Approx.) High Micromolar (10 - 50 µM)Nanomolar (~4.3 nM)Nanomolar (~5.7 nM)
Enzyme Regeneration Slow (Minutes to Hours)Very Slow (~10 Hours)Instantaneous upon clearance
Primary Utility Pharmacophore mapping, SAR studiesClinical Alzheimer's TreatmentClinical Alzheimer's Treatment

Experimental Protocol: Time-Dependent Kinetic Evaluation

Because carbamates act as pseudoirreversible inhibitors, standard IC₅₀ assays that omit pre-incubation will severely underestimate their potency. The inhibition is time-dependent; therefore, determining the bimolecular rate constant ( ki​ ) is the gold standard for evaluating compounds like ethyl N-(4-methylphenyl)carbamate.

The following self-validating protocol utilizes a modified Ellman’s assay to isolate the covalent carbamylation rate from initial reversible binding.

Step-by-Step Methodology

1. Reagent Preparation & Baseline Control

  • Action: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Prepare stock solutions of acetylthiocholine iodide (ATCh, 0.5 mM final) and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM final).

  • Causality: DTNB reacts rapidly with the free sulfhydryl group of thiocholine (the hydrolysis product of ATCh) to yield a yellow chromophore (TNB) absorbing at 412 nm.

  • Validation: Run a "Blank" containing only Buffer, ATCh, and DTNB to measure spontaneous, non-enzymatic substrate hydrolysis. Subtract this background rate from all subsequent readings.

2. Enzyme-Inhibitor Pre-Incubation

  • Action: Incubate recombinant human AChE (0.03 U/mL) with varying concentrations of ethyl N-(4-methylphenyl)carbamate (e.g., 1 µM to 100 µM) at 25°C. Extract aliquots at precise time intervals (e.g., 0, 2, 5, 10, 15 minutes).

  • Causality: Carbamylation requires time to form the covalent tetrahedral intermediate. Pre-incubation allows the reaction to proceed, shifting the equilibrium toward the deactivated carbamylated enzyme state.

3. Rapid Dilution & Reaction Initiation

  • Action: Transfer the pre-incubated aliquot into a cuvette containing the ATCh/DTNB mixture.

  • Causality: The massive dilution immediately halts further significant inhibitor binding, ensuring that the measured initial velocity ( vi​ ) accurately reflects only the residual uncarbamylated enzyme.

4. Spectrophotometric Monitoring

  • Action: Continuously monitor absorbance at 412 nm for 2 minutes. Calculate the initial velocity ( vi​ ) from the linear slope.

  • Validation: Run a "Vehicle Control" (Enzyme + DMSO vehicle, pre-incubated for the same times) to establish the uninhibited velocity ( v0​ ) and account for any natural enzyme degradation over time.

5. Kinetic Data Transformation

  • Action: Plot ln(vi​/v0​) against pre-incubation time ( t ) for each inhibitor concentration. The slope of these lines represents the pseudo-first-order rate constant ( kobs​ ). Next, plot kobs​ against the inhibitor concentration [I] .

  • Causality: The slope of the secondary plot yields the bimolecular inhibition constant ( ki​ , in M−1min−1 ), providing an objective, time-independent metric of the carbamate's true inhibitory power.

Workflow Step1 1. Pre-incubation AChE + Inhibitor (Variable Time) Step2 2. Reaction Initiation Add ATCh Substrate + DTNB Step1->Step2 Step3 3. Kinetic Readout Measure Absorbance at 412 nm Step2->Step3 Step4 4. Rate Calculation Determine Residual Activity (v_i) Step3->Step4 Step5 5. Kinetic Modeling Calculate k_obs and k_i Step4->Step5

Modified Ellman's assay workflow for determining time-dependent carbamylation kinetics.

Conclusion

While traditional inhibitors like Donepezil dominate the clinical landscape due to their high affinity and reversible non-covalent blockade, simple aryl carbamates such as ethyl N-(4-methylphenyl)carbamate remain indispensable in drug discovery. By acting as pseudoirreversible inhibitors that covalently target Ser200, these molecules provide researchers with a highly predictable pharmacophore. Understanding the precise time-dependent kinetics of these carbamates enables the rational design of next-generation, dual-binding site inhibitors that combine the covalent stability of carbamates with the high-affinity peripheral binding of traditional agents.

References

  • [1] Title: Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • [2] Title: Acetylcholinesterase-Inhibiting Activity of Salicylanilide N-Alkylcarbamates and Their Molecular Docking Source: PMC (PubMed Central) URL: [Link]

  • [3] Title: Arylaminopropanone Derivatives as Potential Cholinesterase Inhibitors: Synthesis, Docking Study and Biological Evaluation Source: PubMed URL: [Link]

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Comparative

A Senior Application Scientist's Guide to Benchmarking the Herbicidal Activity of Ethyl N-(4-methylphenyl)carbamate

Introduction In the continuous quest for novel and effective weed management solutions, carbamate herbicides have long been a subject of interest due to their diverse mechanisms of action. This guide focuses on a specifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the continuous quest for novel and effective weed management solutions, carbamate herbicides have long been a subject of interest due to their diverse mechanisms of action. This guide focuses on a specific carbamate compound, ethyl N-(4-methylphenyl)carbamate, and provides a comprehensive framework for benchmarking its herbicidal activity against established, commercially available herbicides. As research and development in the agrochemical sector progresses, it is imperative for scientists and drug development professionals to employ robust, self-validating experimental systems to accurately characterize the potential of new active ingredients.

This document is not merely a list of protocols; it is a technical narrative designed to explain the causality behind experimental choices, ensuring scientific integrity and trustworthiness in the evaluation of herbicidal efficacy. We will delve into the theoretical underpinnings of the proposed assays and provide detailed, step-by-step methodologies for their execution. The ultimate goal is to equip researchers with the knowledge and tools necessary to conduct a thorough and objective comparison of ethyl N-(4-methylphenyl)carbamate's performance against key market players.

Understanding the Target Compound and Comparators

Ethyl N-(4-methylphenyl)carbamate belongs to the carbamate class of compounds. Carbamate herbicides are known to act through various mechanisms, most notably by inhibiting photosynthesis or disrupting cell division and microtubule organization.[1] The specific mode of action for ethyl N-(4-methylphenyl)carbamate is not extensively documented in publicly available literature, necessitating the empirical approach detailed in this guide.

To provide a meaningful benchmark, we will compare its activity against three widely used herbicides with distinct mechanisms of action:

  • Glyphosate: A broad-spectrum, non-selective systemic herbicide that inhibits the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme, crucial for the synthesis of aromatic amino acids in plants.[2][3][4][5][6]

  • Atrazine: A selective systemic herbicide that primarily controls broadleaf and some grassy weeds by inhibiting photosynthesis at the Photosystem II (PSII) complex.[7][8][9][10][11]

  • 2,4-D (2,4-Dichlorophenoxyacetic acid): A selective systemic herbicide that mimics the plant hormone auxin, leading to uncontrolled growth and eventual death of broadleaf weeds.[12][13][14][15][16]

Experimental Framework for Comparative Efficacy Testing

The following sections outline a comprehensive experimental workflow to determine the herbicidal efficacy of ethyl N-(4-methylphenyl)carbamate. This framework is designed to generate robust, quantitative data that can be directly compared with the performance of the selected benchmark herbicides.

Diagram: Experimental Workflow for Herbicidal Efficacy Benchmarking

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Efficacy Assays cluster_2 Phase 3: Data Analysis A Compound & Seed Procurement B Plant Cultivation (Standard Weed Species) A->B C Herbicide Stock Solution Preparation A->C D Pre-Emergence Assay B->D E Post-Emergence Assay B->E C->D C->E F Visual Assessment & Scoring D->F G Biomass Measurement (Fresh & Dry Weight) D->G E->F E->G H Dose-Response Curve Generation F->H G->H I IC50 / GR50 Determination H->I

Caption: A streamlined workflow for benchmarking herbicidal activity.

Part 1: Pre-Emergence Herbicidal Activity Assay

This assay evaluates the herbicide's ability to prevent weed seed germination and seedling emergence.

Experimental Protocol: Pre-Emergence Assay
  • Plant Material: Utilize seeds of common and agronomically important weed species. A representative selection would include a monocot (e.g., Lolium rigidum or annual ryegrass) and a dicot (e.g., Amaranthus retroflexus or redroot pigweed).

  • Potting and Seeding: Fill 10 cm diameter pots with a standardized potting mix. Sow a predetermined number of seeds (e.g., 20-30) of a single weed species per pot at a uniform depth of approximately 1 cm.

  • Herbicide Application: Prepare serial dilutions of ethyl N-(4-methylphenyl)carbamate and the comparator herbicides (glyphosate, atrazine, 2,4-D) in a suitable solvent and carrier solution (e.g., water with a non-ionic surfactant). Apply the herbicide solutions to the soil surface of the pots immediately after seeding using a calibrated laboratory sprayer to ensure uniform coverage. A range of at least five concentrations should be tested to generate a dose-response curve. Include a solvent-only control group.

  • Growth Conditions: Transfer the pots to a controlled environment chamber or greenhouse with standardized conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod, and adequate humidity). Water the pots as needed, taking care not to disturb the treated soil surface.

  • Data Collection: After a set period (e.g., 21 days), assess the herbicidal effect by:

    • Counting the number of emerged seedlings in each pot.

    • Visually scoring the phytotoxicity on a scale of 0% (no effect) to 100% (complete kill).

    • Harvesting the above-ground biomass of the emerged seedlings and measuring the fresh weight. Subsequently, dry the biomass at 60-70°C for 48 hours and measure the dry weight.

Part 2: Post-Emergence Herbicidal Activity Assay

This assay assesses the herbicide's effectiveness on established weeds.

Experimental Protocol: Post-Emergence Assay
  • Plant Material and Growth: Sow seeds of the selected weed species in pots as described for the pre-emergence assay. Allow the seedlings to grow to the 2-3 true leaf stage.

  • Herbicide Application: Apply the serial dilutions of the test and comparator herbicides directly to the foliage of the seedlings using a calibrated laboratory sprayer. Ensure thorough and uniform coverage. Include a solvent-only control group.

  • Growth Conditions: Return the treated plants to the controlled environment chamber or greenhouse under the same standardized conditions.

  • Data Collection: Evaluate the herbicidal efficacy at regular intervals (e.g., 7, 14, and 21 days after treatment) by:

    • Visually scoring the phytotoxicity (chlorosis, necrosis, growth inhibition) on a 0-100% scale.

    • Harvesting the above-ground biomass at the end of the experiment (e.g., 21 days) and measuring the fresh and dry weights.

Part 3: Data Analysis and Interpretation

The data collected from both assays will be used to quantify and compare the herbicidal activity of ethyl N-(4-methylphenyl)carbamate.

Dose-Response Analysis

For each herbicide and weed species, plot the percentage of growth inhibition (calculated from the biomass data relative to the control) against the logarithm of the herbicide concentration. Fit a sigmoidal dose-response curve to the data using a suitable statistical software package. From this curve, the following key parameters can be determined:

  • GR50 (Growth Reduction 50%): The concentration of the herbicide that causes a 50% reduction in plant growth (biomass) compared to the untreated control.

  • IC50 (Inhibitory Concentration 50%): The concentration of the herbicide required to inhibit a specific biological process by 50%. In the context of these whole-plant assays, GR50 is a more appropriate term.

Comparative Data Presentation

The calculated GR50 values should be summarized in a clear and concise table to facilitate direct comparison of the herbicidal potency of ethyl N-(4-methylphenyl)carbamate with the benchmark herbicides.

Table 1: Comparative Pre-Emergence Herbicidal Activity (GR50 in g a.i./ha)

HerbicideLolium rigidumAmaranthus retroflexus
Ethyl N-(4-methylphenyl)carbamateExperimental DataExperimental Data
GlyphosateExperimental DataExperimental Data
AtrazineExperimental DataExperimental Data
2,4-DExperimental DataExperimental Data

Table 2: Comparative Post-Emergence Herbicidal Activity (GR50 in g a.i./ha)

HerbicideLolium rigidumAmaranthus retroflexus
Ethyl N-(4-methylphenyl)carbamateExperimental DataExperimental Data
GlyphosateExperimental DataExperimental Data
AtrazineExperimental DataExperimental Data
2,4-DExperimental DataExperimental Data

Part 4: Elucidating the Mechanism of Action

The results from the whole-plant assays can provide initial clues about the mechanism of action. For instance, strong pre-emergence activity might suggest inhibition of germination or early seedling growth, characteristic of cell division inhibitors. Conversely, potent post-emergence activity with symptoms of chlorosis could point towards photosynthesis inhibition. To further investigate the specific biochemical target, the following targeted assays are recommended.

Diagram: Investigating the Mechanism of Action

G A Initial Observation (Whole-Plant Assays) B Hypothesis 1: Photosynthesis Inhibition A->B C Hypothesis 2: Cell Division Inhibition A->C D Chlorophyll Fluorescence Assay B->D E Root Meristem Microscopy C->E F Confirmation of PSII Inhibition D->F G Confirmation of Mitotic Disruption E->G

Caption: A logical flow for mechanism of action studies.

Experimental Protocol: Chlorophyll Fluorescence Assay for Photosynthesis Inhibition
  • Plant Treatment: Grow a susceptible plant species (e.g., Arabidopsis thaliana or spinach) to a suitable size. Treat the leaves with a solution of ethyl N-(4-methylphenyl)carbamate.

  • Measurement: Use a pulse-amplitude modulation (PAM) fluorometer to measure chlorophyll fluorescence parameters, particularly the maximum quantum yield of Photosystem II (Fv/Fm). A decrease in Fv/Fm after treatment indicates a disruption of the photosynthetic electron transport chain.

Experimental Protocol: Microscopic Analysis of Cell Division
  • Root Tip Treatment: Germinate seeds of a suitable plant (e.g., onion, Allium cepa) in the presence of various concentrations of ethyl N-(4-methylphenyl)carbamate.

  • Microscopy: After a defined incubation period, fix, stain (e.g., with acetocarmine or DAPI), and prepare squashes of the root tips for microscopic observation.

  • Analysis: Examine the cells in the meristematic region for abnormalities in the mitotic process, such as chromosome condensation, spindle formation, and cell plate formation. An increased mitotic index or the presence of aberrant mitotic figures would suggest an effect on cell division.

Conclusion

This guide provides a robust and scientifically sound framework for the comprehensive benchmarking of the herbicidal activity of ethyl N-(4-methylphenyl)carbamate. By adhering to these detailed protocols and principles of experimental design, researchers can generate reliable and comparable data on the efficacy of this novel compound. The inclusion of well-characterized comparator herbicides is crucial for contextualizing the performance of ethyl N-(4-methylphenyl)carbamate and making informed decisions about its potential for further development. The proposed mechanism of action studies will further enhance the understanding of its biochemical target, a critical piece of information for its potential application in agriculture. The successful execution of this experimental plan will provide a solid foundation for the future of this promising herbicidal candidate.

References

  • Connecticut Invasive Plant Working Group. (n.d.). Common herbicides. UConn. Retrieved from [Link]

  • National Pesticide Information Center. (n.d.). 2,4-D Fact Sheet. Retrieved from [Link]

  • Wikipedia. (2024, March 14). 2,4-Dichlorophenoxyacetic acid. Retrieved from [Link]

  • Unknown. (n.d.). 2,4-Dichlorophenoxyacetic acid. Retrieved from [Link]

  • FBN. (2025, May 13). Everything Farmers Need to Know About Atrazine. Retrieved from [Link]

  • Weed Science Society of America. (n.d.). Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). Retrieved from [Link]

  • Wikipedia. (2024, March 12). Glyphosate. Retrieved from [Link]

  • Minnesota Department of Agriculture. (n.d.). Glyphosate Herbicide. Retrieved from [Link]

  • Malik, J., Barry, G., & Kishore, G. (1989). The herbicide glyphosate. BioFactors, 2(1), 17-25. Retrieved from [Link]

  • Song, J. (2014). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology, 56(2), 106-113. Retrieved from [Link]

  • Minnesota Department of Agriculture. (2024, May 21). 2,4-D Herbicide. Retrieved from [Link]

  • Wikipedia. (2024, March 12). Atrazine. Retrieved from [Link]

  • Syngenta US. (n.d.). Atrazine. Retrieved from [Link]

  • The Defender. (2025, November 21). Atrazine, an endocrine-disrupting herbicide banned in Europe, is widely used in the U.S.. Retrieved from [Link]

  • NY.gov. (2015, April 1). Atrazine Active Ingredient Data Package. Retrieved from [Link]

  • INCHEM. (1986). Carbamate pesticides: a general introduction (EHC 64, 1986). Retrieved from [Link]

  • NCBI. (n.d.). Background Information for Carbamates - Interaction Profile for Mixtures of Insecticides. Retrieved from [Link]

  • Wikipedia. (2024, March 12). Carbamate. Retrieved from [Link]

  • Slideshare. (n.d.). Mode of action of carbamate.pptx. Retrieved from [Link]

  • EPA. (2013). Recognition and Management of Pesticide Poisonings: Sixth Edition: 2013: Chapter 6 Carbamates. Retrieved from [Link]

  • NCBI. (2023, May 1). Carbamate Toxicity - StatPearls. Retrieved from [Link]

  • Merck Manual Professional Edition. (n.d.). Organophosphate Poisoning and Carbamate Poisoning - Injuries; Poisoning. Retrieved from [Link]

  • MDPI. (2024, July 25). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Ethyl carbamate – Knowledge and References. Retrieved from [Link]

  • Clemson University. (n.d.). Herbicide List | College of Agriculture, Forestry and Life Sciences. Retrieved from [Link]

  • Government of Canada. (1993, April 5). Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. Retrieved from [Link]

  • Department of Agriculture. (1987, July). Guidelines for Herbicide Registration Trials: Cotton. Retrieved from [Link]

  • Unknown. (2025, July 7). Types of Herbicides Explained Discover 5 Types of Selective Herbicides for Effective Weed Control. Retrieved from [Link]

  • Unknown. (2022, February 21). CHOOSING, COMPARING, AND SELECTING HERBICIDE COMBINATIONS FOR BROADLEAF WEED CONTROL. Retrieved from [Link]

  • PubChem. (n.d.). ethyl N-(4-methylphenyl)carbamate. Retrieved from [Link]

  • ACS Publications. (2024, August 15). Discovery of Novel (5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl Phenyl Carbamate as a Potent Phytoene Desaturase Inhibitor through Scaffold Hopping and Linker Modification | Journal of Agricultural and Food Chemistry. Retrieved from [Link]

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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ethyl N-(4-methylphenyl)carbamate
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ethyl N-(4-methylphenyl)carbamate
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